5-(4-Formylphenyl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYMSAUBDZGIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383262 | |
| Record name | 5-(4-Formylphenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566198-28-5 | |
| Record name | 5-(4-Formylphenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Formylphenyl)nicotinic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Formylphenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a bifunctional organic compound of interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and an aldehyde functional group, presents a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound, with the CAS Number 566198-28-5, possesses a molecular formula of C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol . The structure features a nicotinic acid core substituted at the 5-position with a 4-formylphenyl group.
Structure:
Systematic IUPAC Name: 5-(4-Formylphenyl)pyridine-3-carboxylic acid
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₃ | |
| Molecular Weight | 227.22 g/mol | |
| CAS Number | 566198-28-5 | |
| Melting Point | 231 °C | |
| Appearance | Solid (predicted) | |
| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and DMF. |
Note: Some properties are predicted based on the structure and data for similar compounds due to limited experimental data in public literature.
Synthesis of this compound
The primary synthetic route to this compound and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 5-arylnicotinic acids, which can be adapted for the synthesis of this compound.
Materials:
-
5-Bromonicotinic acid
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., a mixture of Dimethylformamide (DMF) and water, or Toluene/Ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-formylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to dissolve the reactants. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture. If not, dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Below is a Graphviz diagram illustrating the logical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling.
Caption: Logical workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most deshielded, followed by the proton at position 2, and then the proton at position 4.
-
Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Aldehyde Proton: A singlet is expected in the downfield region (δ 9.5-10.5 ppm).
-
Carboxylic Acid Proton: A broad singlet is expected, typically in the very downfield region (δ 12.0-13.0 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbon (δ 165-175 ppm) and one for the aldehyde carbon (δ 190-200 ppm).
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings are expected in the range of δ 120-155 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band is expected around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 227.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been published, its structural similarity to nicotinic acid suggests potential for interaction with nicotinic acid receptors, such as GPR109A. Nicotinic acid is known to modulate lipid metabolism and has anti-inflammatory effects.
The introduction of the 4-formylphenyl group could modulate the binding affinity and selectivity for various biological targets. The aldehyde functionality also provides a reactive handle for the formation of Schiff bases with amine residues in proteins, opening possibilities for covalent modification of target proteins.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. A hypothetical signaling pathway that could be investigated, based on the known pharmacology of nicotinic acid, is the GPR109A-mediated pathway.
Hypothetical Signaling Pathway Investigation:
Caption: Hypothetical GPR109A signaling pathway for investigation.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through established cross-coupling methodologies. While detailed experimental data on its properties and biological activity are currently limited, its structural features suggest it as a valuable building block for the development of novel compounds with potential therapeutic applications. Further research into its characterization and biological evaluation is warranted to fully explore its potential. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.
An In-depth Technical Guide to 5-(4-Formylphenyl)nicotinic Acid
CAS Number: 566198-28-5
This technical guide provides a comprehensive overview of 5-(4-Formylphenyl)nicotinic acid, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a detailed synthesis protocol, and its current and potential applications.
Core Physicochemical Properties
This compound is a derivative of nicotinic acid, featuring a formylphenyl group at the 5-position of the pyridine ring. This substitution imparts unique properties, making it a valuable building block in various chemical syntheses.
| Property | Value | Reference |
| CAS Number | 566198-28-5 | [1] |
| Molecular Formula | C₁₃H₉NO₃ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 231 °C | Vendor Data |
| Solubility | Predicted to be soluble in DMSO and DMF, with limited solubility in water and ethanol.[2][3] | [2][3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromonicotinic acid and 4-formylphenylboronic acid.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromonicotinic acid
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[4][5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture or Dimethylformamide [DMF])[4][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromonicotinic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask, followed by the degassed solvent.[4]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product. If a single solvent like DMF was used, dilute the reaction mixture with water and then acidify.
-
Purification: Collect the crude product by filtration. The purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][7]
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both aromatic rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |
| Pyridine H2 | ~9.2 | Singlet |
| Pyridine H4 | ~8.8 | Doublet |
| Pyridine H6 | ~8.3 | Doublet |
| Phenyl H (adjacent to CHO) | ~7.9 | Doublet |
| Phenyl H (adjacent to pyridine) | ~7.8 | Doublet |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 193 |
| Carboxylic Acid C=O | 165 - 168 |
| Aromatic C-H & C-C | 120 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C=O stretch (Aldehyde) | 1690 - 1715 |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
Applications in Research and Development
The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it a versatile linker and building block in several areas of research.
Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[8][9] this compound can serve as a key component of the linker, with the carboxylic acid and aldehyde functionalities providing orthogonal handles for conjugation to the two ligands.[10]
Experimental Workflow for PROTAC Synthesis:
Caption: A potential synthetic workflow for a PROTAC using the title compound.
Signaling Pathway in Targeted Protein Degradation:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, known as linkers.[11][12] The dicarboxylate functionality that can be derived from this compound (after oxidation of the aldehyde) or the existing carboxylate and the nitrogen of the pyridine ring make it a suitable candidate for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[13][14]
Experimental Workflow for MOF Synthesis:
The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a sealed vessel.
Caption: General experimental workflow for the synthesis of a Metal-Organic Framework.
Alzheimer's Disease Research
Nicotinic acid and its derivatives are being investigated for their potential therapeutic effects in Alzheimer's disease. Studies suggest that nicotinic acid can modulate neuroinflammation and may impact the signaling pathways associated with the disease.[15][16] While direct studies on this compound are not yet published, its structural similarity to nicotinic acid makes it a compound of interest for further investigation in this area.
Potential Signaling Pathway Involvement in Alzheimer's Disease:
Research suggests that nicotinic acid may exert its effects through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on immune cells in the brain, including microglia. Activation of HCAR2 can lead to a downstream signaling cascade that may modulate the inflammatory response to amyloid-beta plaques.
Caption: A proposed signaling pathway for nicotinic acid derivatives in Alzheimer's disease.
Conclusion
This compound is a versatile chemical compound with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of two distinct functional groups allows for its use as a linker in complex molecular architectures such as PROTACs and MOFs. Further research into its biological activities, particularly in the context of neurodegenerative diseases, is warranted. This guide provides a foundational resource for scientists and researchers looking to explore the properties and applications of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. alpha4beta2-nicotinic receptor binding with 5-IA in Alzheimer's disease: methods of scan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(4-Formylphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-Formylphenyl)nicotinic acid, a key building block in pharmaceutical and materials science. The document details the prevalent Suzuki-Miyaura cross-coupling reaction, including a proposed experimental protocol, and presents comparative data for analogous syntheses.
Introduction
This compound is a bifunctional organic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a formyl-substituted phenyl ring. This unique structure makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the carboxylic acid and aldehyde functionalities allows for selective derivatization, enabling the exploration of diverse chemical spaces in drug discovery and the development of novel polymers and ligands.
Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a halide (in this case, 5-bromonicotinic acid) and an organoboron compound (4-formylphenylboronic acid). The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the required starting materials.
The general transformation is depicted below:
Caption: General synthetic route for this compound.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromonicotinic acid) to form a palladium(II) species.
-
Transmetalation: The organoboron compound (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Spectroscopic and Synthetic Profile of 5-(4-Formylphenyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-(4-Formylphenyl)nicotinic acid. The information is intended to support research, discovery, and development activities involving this compound.
Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, this section presents predicted data based on the analysis of its structural components: the nicotinic acid moiety and the 4-formylphenyl group. These predictions are intended to serve as a reference for the identification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum is anticipated to show signals corresponding to both the nicotinic acid and the 4-formylphenyl rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehydic proton (-CHO) |
| ~9.2 | d | 1H | H2 (Nicotinic acid ring) |
| ~8.8 | dd | 1H | H6 (Nicotinic acid ring) |
| ~8.3 | dt | 1H | H4 (Nicotinic acid ring) |
| ~8.0 | d | 2H | Protons ortho to -CHO (Phenyl ring) |
| ~7.8 | d | 2H | Protons meta to -CHO (Phenyl ring) |
| ~13.5 | br s | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR (Predicted)
The carbon NMR spectrum will display resonances for the carboxyl, aldehyde, and aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (-CHO) |
| ~166 | Carboxylic Acid Carbonyl (-COOH) |
| ~153 | C6 (Nicotinic acid ring) |
| ~150 | C2 (Nicotinic acid ring) |
| ~140 | Quaternary Carbon (Phenyl ring, attached to pyridine) |
| ~137 | C4 (Nicotinic acid ring) |
| ~136 | Quaternary Carbon (Phenyl ring, attached to -CHO) |
| ~130 | CH (Phenyl ring, ortho to -CHO) |
| ~128 | C5 (Nicotinic acid ring) |
| ~127 | CH (Phenyl ring, meta to -CHO) |
| ~124 | C3 (Nicotinic acid ring) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid)[1][2] |
| 3100-3000 | Medium | Aromatic C-H stretch[1][3] |
| ~1700 | Strong | C=O stretch (Carboxylic acid)[2][4][5] |
| ~1685 | Strong | C=O stretch (Aldehyde)[3] |
| 1600-1450 | Medium-Strong | Aromatic C=C stretches[1][3] |
| ~1300 | Medium | C-O stretch (Carboxylic acid)[1][4] |
| ~900-675 | Medium-Strong | C-H out-of-plane bend (Aromatic)[1] |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 227 | [M]⁺, Molecular ion |
| 226 | [M-H]⁺ |
| 198 | [M-CHO]⁺ |
| 182 | [M-COOH]⁺ |
| 154 | Loss of both -CHO and -COOH |
| 123 | Nicotinic acid fragment |
| 105 | 4-Formylphenyl fragment |
| 78 | Pyridine fragment |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from 5-bromonicotinic acid and 4-formylphenylboronic acid.[6][7][8]
Materials:
-
5-Bromonicotinic acid
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
General Protocol for NMR Spectroscopic Analysis
This protocol provides a general workflow for acquiring NMR spectra of the synthesized compound.[9]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Diagram of NMR Analysis Workflow
Caption: A diagram outlining the standard procedure for obtaining and analyzing NMR spectra.
General Protocol for IR Spectroscopic Analysis
This protocol describes a general method for obtaining an infrared spectrum of the synthesized compound.[10][11]
Procedure:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform, carbon tetrachloride) and place in an appropriate IR cell.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (ATR crystal, KBr pellet holder, or solvent-filled cell) to subtract atmospheric and solvent absorptions.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Diagram of IR Spectroscopy Workflow
Caption: A flowchart detailing the fundamental steps involved in a mass spectrometry experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
Solubility and stability of 5-(4-Formylphenyl)nicotinic acid in different solvents
An In-depth Technical Guide to the Solubility and Stability of 5-(4-Formylphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing on its solubility in various solvents and its chemical stability under stress conditions. Understanding these characteristics is critical for the advancement of this compound in pharmaceutical development and other research applications. This document outlines detailed experimental protocols for determining solubility and assessing degradation pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.
Introduction
This compound (CAS 566198-28-5) is a bifunctional organic compound with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol [1]. Its structure, featuring both a carboxylic acid and an aldehyde group, suggests a unique chemical reactivity and potential for various applications, including as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for formulation development, process optimization, and ensuring the quality and efficacy of any resulting products. This guide details the methodologies to systematically evaluate these critical parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and successful formulation. The following sections outline the procedures for characterizing the solubility of this compound in a range of relevant solvents.
Experimental Protocol for Equilibrium Solubility Determination
Equilibrium solubility is determined by adding an excess of the compound to a known volume of solvent and allowing the system to reach equilibrium.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
Predicted Solubility Data Presentation
The following tables are structured to present the solubility data that would be obtained from the described experimental protocol.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Acetonitrile | |||
| DMSO | |||
| PEG 400 | |||
| Propylene Glycol |
Table 2: Equilibrium Solubility of this compound at 37°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Acetonitrile | |||
| DMSO | |||
| PEG 400 | |||
| Propylene Glycol |
Stability Profile
Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a compound.[2][3] These studies are a crucial component of drug development and help in the development of stability-indicating analytical methods.[4][5][6]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature for a set duration.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose both solid and solution samples of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA or HPLC-MS to determine the percentage of degradation and to identify any degradation products.
Predicted Stability Data Presentation
The results from the forced degradation studies would be summarized as follows.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Thermal (Solid State) | |||||
| Photolytic (Solid State) | |||||
| Photolytic (Solution) |
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Workflow for Equilibrium Solubility Determination.
References
Potential Applications of 5-(4-Formylphenyl)nicotinic Acid in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Formylphenyl)nicotinic acid is a derivative of nicotinic acid (niacin; Vitamin B3) that presents a unique combination of the well-established biological activities of the nicotinic acid scaffold with the versatile reactivity of an aromatic aldehyde. While direct experimental data on this specific molecule is limited, its structural features suggest significant potential in various biochemical applications. This technical guide extrapolates from the known biochemistry of nicotinic acid and the chemical properties of the formylphenyl moiety to propose potential applications in drug discovery and chemical biology. These include the development of novel GPR109A agonists with modified pharmacokinetic profiles, the creation of targeted covalent inhibitors, the synthesis of bioconjugates for proteomics and drug delivery, and the exploration of new therapeutic avenues in inflammation, metabolic diseases, and neurodegeneration. This document provides a theoretical framework and proposes experimental protocols to investigate these potential applications.
Introduction: The Nicotinic Acid Scaffold
Nicotinic acid is a vital nutrient and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are indispensable for numerous metabolic and cellular processes, including cellular respiration, DNA repair, and cell signaling.[1]
Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent for dyslipidemia. It favorably modulates blood lipid profiles by lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[2]
The therapeutic potential of nicotinic acid and its derivatives extends to other areas, including anti-inflammatory effects and potential neuroprotective roles in conditions like Alzheimer's disease.[3][4]
This compound: A Derivative with Unique Potential
This compound incorporates the core nicotinic acid structure, suggesting it may retain the ability to interact with the biological targets of its parent molecule. The key innovation lies in the introduction of a formylphenyl group at the 5-position of the pyridine ring. This aromatic aldehyde functionality is a versatile chemical handle that can be exploited for a variety of biochemical applications.
The formyl group can readily react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[5][6] This reversible covalent linkage can be further stabilized through reduction to a secondary amine via reductive amination.[7][8] This reactivity opens up possibilities for creating targeted covalent modifiers of proteins, bioconjugates for research and therapeutic purposes, and novel pharmacophores with unique binding interactions.
Potential Biochemical Applications
Based on the combined properties of the nicotinic acid core and the reactive formylphenyl moiety, several potential applications for this compound can be proposed:
Modulator of GPR109A Signaling
It is plausible that this compound acts as an agonist for GPR109A. The nicotinic acid core would serve as the primary pharmacophore for receptor binding, while the 5-formylphenyl substituent could influence its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies on GPR109A agonists suggest that the binding pocket can accommodate substitutions on the pyridine ring.[9][10]
Hypothesis: The formylphenyl group may engage in additional interactions within the GPR109A binding pocket, potentially leading to altered agonist activity or biased signaling.
Targeted Covalent Modification of Proteins
The aldehyde functionality allows for the targeted covalent modification of proteins. If this compound binds to a target protein, the formyl group could react with a nearby lysine residue to form a stable covalent bond via reductive amination. This could be particularly relevant for enzymes where nicotinic acid or its derivatives are known to bind, such as cytochrome P450 enzymes.[11]
Hypothesis: this compound could be developed as a covalent inhibitor of specific enzymes, leading to prolonged and potent biological effects.
Bioconjugation and Chemical Probe Development
The reactive aldehyde can be used to conjugate this compound to other molecules, such as fluorescent dyes, biotin, or affinity tags. This would enable the creation of chemical probes to study the distribution and interactions of nicotinic acid derivatives in cells and tissues. Furthermore, it could be conjugated to larger molecules like antibodies or nanoparticles for targeted drug delivery.
Hypothesis: this compound can serve as a versatile building block for the synthesis of chemical probes and targeted therapeutic agents.
Anti-Inflammatory Drug Discovery
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[12] The mechanism is partly mediated through GPR109A activation on immune cells.[13] this compound could be explored as a novel anti-inflammatory agent, with the formylphenyl group potentially contributing to improved efficacy or a modified side-effect profile.
Hypothesis: The unique structure of this compound may lead to the development of novel anti-inflammatory drugs with a distinct mechanism of action or improved therapeutic index.
Neurodegenerative Disease Research
Recent studies suggest that nicotinic acid supplementation may be beneficial in Alzheimer's disease models.[3][4] Clinical trials are also underway to investigate the therapeutic potential of nicotinic acid in Alzheimer's disease.[14][15] The ability of this compound to be conjugated to brain-targeting moieties could enhance its delivery to the central nervous system, making it a promising candidate for neurodegenerative disease research.
Hypothesis: Derivatives of this compound could be designed to cross the blood-brain barrier more effectively and exert neuroprotective effects.
Quantitative Data for Nicotinic Acid (Reference)
As no quantitative data for this compound is currently available, the following table summarizes key parameters for the parent compound, nicotinic acid, to serve as a benchmark for future experimental investigations.
| Parameter | Value | Biological Context |
| GPR109A Activation (EC50) | ~700 µM (for β-hydroxybutyrate) | Endogenous agonist potency |
| CYP2D6 Inhibition (Ki) | 3.8 +/- 0.3 mM | Enzyme Inhibition |
| CYP3A4 Inhibition (Ki) | 13 +/- 3 mM (by nicotinamide) | Enzyme Inhibition |
| CYP2E1 Inhibition (Ki) | 13 +/- 8 mM (by nicotinamide) | Enzyme Inhibition |
Note: EC50 for nicotinic acid itself can vary depending on the assay system. The provided value for β-hydroxybutyrate, another GPR109A agonist, offers a point of comparison.[16] Inhibition constants (Ki) are for nicotinic acid and its amide, nicotinamide, as indicated.[11]
Proposed Experimental Protocols and Workflows
To investigate the potential applications of this compound, a series of experimental workflows are proposed.
Investigating GPR109A Agonism
A cell-based assay can be employed to determine if this compound activates GPR109A and to quantify its potency.
Methodology:
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
cAMP Measurement: GPR109A activation leads to a decrease in intracellular cAMP. A common method is to stimulate adenylyl cyclase with forskolin and then measure the inhibitory effect of the test compound.
-
Assay Protocol:
-
Seed GPR109A-expressing cells in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or a known agonist (e.g., nicotinic acid) as a positive control.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for assessing GPR109A activation.
Screening for Enzyme Inhibition
A general protocol for screening this compound as an enzyme inhibitor is outlined below. This can be adapted for specific enzymes of interest, such as cytochrome P450s.
Methodology:
-
Reagents: Purified enzyme, substrate, this compound, and appropriate buffer.
-
Assay Principle: A chromogenic or fluorogenic substrate is used, where enzyme activity results in a measurable change in absorbance or fluorescence.
-
Protocol:
-
In a multi-well plate, add buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the log of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[17][18]
-
Caption: Workflow for enzyme inhibition analysis.
Protein Bioconjugation via Reductive Amination
This protocol describes a general method for covalently linking this compound to a protein.
Methodology:
-
Reagents: Target protein with accessible lysine residues, this compound, a mild reducing agent (e.g., sodium cyanoborohydride), and a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol:
-
Dissolve the protein in the buffer.
-
Add an excess of this compound to the protein solution to drive the formation of the Schiff base.
-
Incubate the mixture to allow for imine formation.
-
Add the reducing agent (sodium cyanoborohydride) to reduce the imine to a stable secondary amine linkage.
-
Allow the reduction reaction to proceed.
-
Remove excess reagents and purify the protein conjugate using dialysis or size-exclusion chromatography.
-
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the number of conjugated molecules), and UV-Vis spectroscopy (if the conjugate has a unique absorbance signature).
Caption: Workflow for protein bioconjugation.
Signaling Pathways
GPR109A Signaling Cascade
Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: GPR109A signaling pathway.
NAD+ Biosynthesis (Preiss-Handler Pathway)
Nicotinic acid is a precursor for NAD+ synthesis via the Preiss-Handler pathway. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+.[19][20]
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid supplementation contributes to the amelioration of Alzheimer’s disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid supplementation contributes to the amelioration of Alzheimer’s disease in mouse models - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. reddit.com [reddit.com]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 16. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 19. aboutnad.com [aboutnad.com]
- 20. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
The Evolving Legacy of Nicotinic Acid: A Technical Guide to its Functionalized Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin (Vitamin B3), has a rich history that has evolved from a simple vitamin to a complex pharmacological agent. This technical guide provides an in-depth exploration of the discovery, history, and development of functionalized nicotinic acid derivatives. It details the synthetic methodologies for creating these novel compounds, the experimental protocols for evaluating their biological activities, and the intricate signaling pathways they modulate. Quantitative data on the bioactivity of various derivatives are presented in structured tables for comparative analysis. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this versatile scaffold.
A Historical Journey: From Pellagra to Pleiotropic Effects
The story of nicotinic acid begins with its identification as the "pellagra-preventive factor." Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in regions where corn was a dietary staple. In 1937, American biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, an analogous condition to pellagra in humans. This pivotal discovery led to the fortification of flour and other grain products with niacin, effectively eradicating pellagra as a major public health issue.
Beyond its role as a vitamin, in 1955, Rudolf Altschul discovered that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels, marking its entry into the realm of cardiovascular therapeutics. This established nicotinic acid as the first lipid-lowering drug. For decades, it has been utilized to treat dyslipidemia, valued for its ability to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.
However, the therapeutic use of high-dose nicotinic acid is often hampered by side effects, most notably cutaneous flushing, which has led to poor patient compliance. This limitation spurred the development of functionalized nicotinic acid derivatives. The goal was to create novel molecules with improved pharmacokinetic profiles, enhanced therapeutic efficacy, and reduced side effects. This has led to the exploration of a wide array of derivatives with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Synthetic Strategies and Experimental Protocols
The functionalization of the nicotinic acid scaffold allows for the generation of diverse chemical entities with a broad spectrum of biological activities. Below are detailed protocols for the synthesis of key classes of nicotinic acid derivatives and the assays used to evaluate their efficacy.
Synthesis of Nicotinic Acid Derivatives
2.1.1. General Synthesis of Nicotinic Acid Acylhydrazones
Acylhydrazones of nicotinic acid are valuable intermediates and have demonstrated significant biological activities, including antimicrobial effects.
-
Step 1: Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of Acylhydrazones: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, the appropriate aldehyde (1 equivalent) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 3-6 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure acylhydrazone.
2.1.2. Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives
1,3,4-oxadiazoline derivatives can be synthesized from acylhydrazones and have shown antimicrobial properties.
-
A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. Purification is achieved by recrystallization from ethanol to yield the desired 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.
2.1.3. Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid
These derivatives have shown potential as analgesic and anti-inflammatory agents.
-
Suzuki Coupling Reaction: A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent system of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water
Methodological & Application
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing 5-(4-Formylphenyl)nicotinic Acid as an Organic Linker
A Glimpse into the Potential of a Novel MOF for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous materials with significant potential in drug delivery, owing to their high surface area, tunable pore sizes, and functionalizable structures. The selection of the organic linker is a critical determinant of the final properties and functionality of the MOF. This document explores the prospective use of 5-(4-Formylphenyl)nicotinic acid as a novel organic linker for the synthesis of MOFs tailored for drug delivery applications. While specific experimental data for MOFs synthesized with this particular linker is not yet extensively available in published literature, this guide provides a comprehensive framework based on established principles of MOF synthesis and characterization. It includes generalized protocols, potential characterization data, and prospective applications in drug development, drawing parallels from structurally related MOFs.
Introduction: The Promise of this compound in MOF Synthesis
Metal-Organic Frameworks are crystalline coordination polymers formed by the self-assembly of metal ions or clusters and organic ligands. Their modular nature allows for the rational design of materials with desired properties for various applications, including gas storage, catalysis, and biomedicine.[1][2] The organic linker, this compound, offers intriguing possibilities for MOF synthesis. The presence of both a carboxylic acid and a formyl group provides multiple coordination sites and opportunities for post-synthetic modification, which can be leveraged to enhance drug loading and controlled release. The nicotinic acid moiety, a derivative of niacin (Vitamin B3), may also impart favorable biocompatibility to the resulting MOF.
The aldehyde functionality on the phenyl ring can serve as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or the drug molecules themselves, offering a versatile platform for the development of advanced drug delivery systems.
Hypothetical MOF Synthesis and Characterization
While a specific protocol for a MOF using this compound is not yet established in the literature, a solvothermal synthesis approach is a common and effective method for producing crystalline MOFs.[3][4] The following section outlines a generalized protocol and expected characterization outcomes based on similar systems.
Materials and Equipment
Table 1: Materials for MOF Synthesis
| Material | Grade | Supplier |
| This compound | ≥98% | |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Reagent Grade | |
| Zirconium(IV) Chloride (ZrCl₄) | ≥99.5% | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | |
| Ethanol | 200 Proof, Absolute | |
| Chloroform | Anhydrous, ≥99% |
Equipment:
-
Autoclave with Teflon liner
-
Schlenk line
-
Centrifuge
-
Vacuum oven
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Scanning Electron Microscope (SEM)
-
Gas sorption analyzer (for BET surface area analysis)
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-FPNA)
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum at a specified temperature (e.g., 120-150 °C) for 12 hours to yield the final porous material.
Protocol 2: Drug Loading via Post-Synthetic Encapsulation
-
Prepare a solution of the desired drug (e.g., 5-Fluorouracil) in a suitable solvent (e.g., ethanol).
-
Immerse the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.
Expected Characterization Data
Successful synthesis of a crystalline MOF would be confirmed by the following characterization techniques:
-
Powder X-ray Diffraction (PXRD): A unique diffraction pattern with sharp peaks would indicate the formation of a crystalline material.
-
Thermogravimetric Analysis (TGA): TGA would reveal the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Scanning Electron Microscopy (SEM): SEM images would show the morphology and crystal size of the synthesized MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen sorption isotherms would be used to determine the specific surface area and pore size distribution of the activated MOF.
Table 2: Hypothetical Properties of a MOF Synthesized with this compound
| Property | Expected Value |
| Crystal System | To be determined by single-crystal XRD |
| BET Surface Area | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Thermal Stability | > 300 °C in N₂ |
| Drug Loading Capacity (e.g., 5-FU) | 10 - 30 wt% |
Applications in Drug Development
The unique structural features of a MOF derived from this compound would make it a promising candidate for various drug delivery applications.
-
High Drug Loading: The porous nature of the MOF would allow for a high loading capacity of therapeutic agents.
-
Controlled Release: The release of the encapsulated drug could be controlled by factors such as pH, temperature, or the presence of specific biomolecules.
-
Targeted Delivery: The formyl group on the linker could be functionalized with targeting moieties (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Combination Therapy: The MOF could be co-loaded with multiple drugs to achieve synergistic therapeutic effects.
Visualizations
Caption: Workflow for the solvothermal synthesis of a MOF.
Caption: Signaling pathway of MOF-based drug delivery.
Conclusion and Future Directions
The use of this compound as an organic linker for MOF synthesis holds considerable promise for the development of novel drug delivery systems. The presence of versatile functional groups opens up avenues for creating highly functional and targeted therapeutic platforms. While the information presented here is based on established principles of MOF chemistry due to the current lack of specific literature on this linker, it provides a solid foundation for researchers to embark on the synthesis and exploration of this new class of MOFs. Future experimental work is crucial to validate the proposed synthesis protocols, fully characterize the resulting materials, and evaluate their efficacy in drug delivery applications. Such studies will undoubtedly contribute to the expanding field of MOF-based nanomedicine.
References
- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-(4-Formylphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The ligand, 5-(4-Formylphenyl)nicotinic acid, is a particularly interesting building block for MOF synthesis. It offers a unique combination of a pyridine ring, which provides an additional coordination site and can influence the framework's properties, and a reactive formyl (aldehyde) group. This aldehyde functionality is readily available for post-synthetic modification, allowing for the covalent grafting of various molecules, such as drugs or catalytic species, onto the MOF structure after its initial synthesis. This application note provides a proposed protocol for the synthesis of MOFs using this ligand, intended as a starting point for researchers.
Proposed Experimental Protocol: Solvothermal Synthesis
This section details a proposed solvothermal method for synthesizing a Metal-Organic Framework using this compound. Solvothermal synthesis is a common and effective technique for producing high-quality crystalline MOFs.[4][5][6] Two protocols are proposed, utilizing zinc(II) and copper(II) metal sources, respectively, as these are commonly used to form robust frameworks with carboxylate-based ligands.[3][7][8][9]
Materials and Equipment:
-
Ligand: this compound (C₁₃H₉NO₃)
-
Metal Source Option A: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Metal Source Option B: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvent: Methanol (MeOH)
-
Equipment:
-
Analytical balance
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave (23 mL)[4]
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven or Schlenk line for activation
-
Procedure A: Zinc-Based MOF (Hypothetical Zn-FPNA)
-
Preparation of Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (22.7 mg) and 0.1 mmol of Zinc(II) nitrate hexahydrate (29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for approximately 15 minutes until a homogeneous suspension is formed.
-
Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120 °C and hold for 24 hours.[10]
-
Cooling: After the reaction is complete, allow the oven to cool slowly to room temperature. Crystalline product should be observed at the bottom of the vial.
-
Isolation: Decant the mother liquor. Collect the crystalline solid by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Washing: Wash the collected solid by resuspending it in 10 mL of fresh DMF and centrifuging again. Repeat this DMF wash step three times to remove unreacted starting materials.[5]
-
Solvent Exchange: To prepare the MOF for activation, immerse the washed solid in 10 mL of methanol for 24 hours, replacing the methanol with a fresh portion at least three times. This process, known as solvent exchange, is crucial for removing the high-boiling point DMF from the pores.
-
Activation: After the final methanol wash, decant the solvent and dry the solid under dynamic vacuum at 150 °C for 12 hours to fully evacuate the pores. The resulting activated MOF powder is ready for characterization.
Procedure B: Copper-Based MOF (Hypothetical Cu-FPNA)
-
Preparation of Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (22.7 mg) and 0.1 mmol of Copper(II) nitrate trihydrate (24.2 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat the solution to 85 °C and maintain this temperature for 48 hours.[7]
-
Cooling & Isolation: Follow steps 4 and 5 from Procedure A. The resulting crystals are typically blue or green for copper-based MOFs.[7]
-
Washing & Activation: Follow steps 6, 7, and 8 from Procedure A to wash and activate the material.
Characterization
To confirm the successful synthesis and to determine the properties of the new MOF, the following characterization techniques are recommended:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which it decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the formyl group.
-
Gas Adsorption Analysis (N₂ at 77 K): To determine the porosity, including the BET surface area and pore volume, of the activated material.[11][12]
Representative Quantitative Data
As this protocol describes the synthesis of a novel, hypothetical material, experimental data is not available. The following table provides representative data ranges typical for crystalline, microporous zinc- or copper-based MOFs.
| Parameter | Representative Value | Method of Analysis |
| Formula Weight (Hypothetical) | Varies based on final structure and solvation | Calculated from Crystal Data |
| BET Surface Area | 500 - 2500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.30 - 1.20 cm³/g | N₂ Adsorption at 77 K |
| Thermal Stability | Decomposes at > 300 °C | Thermogravimetric Analysis |
| Typical Yield | 60 - 85% | Gravimetric |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the proposed solvothermal synthesis of a Metal-Organic Framework.
Caption: A flowchart of the solvothermal synthesis process for a Metal-Organic Framework.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
DMF is a hazardous solvent; avoid inhalation and skin contact.
-
The solvothermal reaction involves heating a sealed vessel, which will generate high pressure. Use only appropriately rated pressure vessels (e.g., Teflon-lined autoclaves) and ensure they are not filled more than 75% of their total volume.[4]
-
Always allow the reaction vessel to cool completely to room temperature before opening.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determinati ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08354H [pubs.rsc.org]
- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 5. ossila.com [ossila.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs | Semantic Scholar [semanticscholar.org]
- 12. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Metal-Organic Frameworks (MOFs) Derived from 5-(4-Formylphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential characterization techniques for novel Metal-Organic Frameworks (MOFs) synthesized using the organic linker 5-(4-Formylphenyl)nicotinic acid. Given the emergent nature of this specific MOF family, the following protocols and data are presented as a representative guide based on established methodologies for analogous MOF systems. These techniques are crucial for confirming the synthesis, evaluating the physicochemical properties, and assessing the potential of these materials for applications, particularly in the field of drug delivery.
Introduction to MOFs from this compound
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The specific linker, this compound, offers a unique combination of a pyridine carboxylate for metal coordination and a terminal aldehyde group. This functional handle can be utilized for post-synthetic modification, allowing for the covalent attachment of drug molecules, targeting ligands, or other functional moieties. The inherent porosity and tunable nature of these MOFs make them promising candidates for advanced drug delivery systems.[1][2]
Key Characterization Techniques
A thorough characterization is paramount to understanding the structure-property relationships of newly synthesized MOFs. The following techniques are considered fundamental for MOFs derived from this compound.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of a synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder, ensuring a flat and level surface.
-
Data Collection: The PXRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Data Analysis: The experimental pattern is compared with a simulated pattern if the crystal structure is known. The absence of peaks from starting materials or other crystalline phases confirms the purity of the sample.
Data Presentation:
Table 1: Representative Powder X-ray Diffraction Peak Positions for a Hypothetical MOF-L1 (L1 = 5-(4-Formylphenyl)nicotinate)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 100 |
| 10.2 | 8.67 | 45 |
| 12.8 | 6.91 | 60 |
| 15.5 | 5.71 | 30 |
| 17.1 | 5.18 | 75 |
| 25.8 | 3.45 | 50 |
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This is critical for understanding the operational window for applications and for confirming the removal of solvent molecules from the pores.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the activated MOF is placed in an alumina or platinum crucible.
-
Analysis: The sample is heated from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss events correspond to the removal of guest molecules and the decomposition of the organic linker.
Data Presentation:
Table 2: Thermal Decomposition Data for a Hypothetical MOF-L1
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 25 - 150 | 5 | Removal of guest solvent molecules |
| 350 - 500 | 45 | Decomposition of the organic linker |
| > 500 | - | Formation of stable metal oxide |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and particle size of the synthesized MOF crystals. This information is important for understanding the material's bulk properties and for applications where particle size and shape are critical, such as in drug delivery formulations.
Experimental Protocol:
-
Sample Preparation: A small amount of the MOF powder is mounted on an aluminum stub using double-sided carbon tape.
-
Coating: To prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The sample is then introduced into the SEM chamber, and images are taken at various magnifications to observe the crystal morphology.
Gas Adsorption Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the MOF. These parameters are crucial for evaluating the material's capacity for gas storage and drug loading.
Experimental Protocol:
-
Sample Activation: The MOF sample is "activated" by heating it under vacuum to remove any solvent molecules residing in the pores without causing framework collapse. The activation temperature is typically determined from the TGA data.
-
Analysis: The activated sample is transferred to an analysis tube and cooled to 77 K (liquid nitrogen temperature). The amount of nitrogen gas adsorbed by the material is measured at various relative pressures.
-
Data Analysis: The BET equation is used to calculate the specific surface area from the adsorption data in the low-pressure region. The total pore volume is estimated from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution is calculated using methods such as Density Functional Theory (DFT).
Data Presentation:
Table 3: Porosity Data for a Hypothetical MOF-L1
| Parameter | Value |
| BET Surface Area (m²/g) | 1200 - 1800 |
| Langmuir Surface Area (m²/g) | 1500 - 2200 |
| Total Pore Volume (cm³/g) | 0.6 - 0.9 |
| Micropore Volume (cm³/g) | 0.5 - 0.8 |
| Dominant Pore Size (Å) | 8 - 15 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of MOF synthesis, characterization, and its potential application in drug delivery.
Caption: Workflow for MOF Synthesis and Characterization.
Caption: Pathway for Drug Delivery Application of Functionalized MOFs.
Conclusion
The characterization of MOFs derived from this compound is a critical step in harnessing their potential for various applications, especially in the pharmaceutical sciences. The combination of PXRD, TGA, SEM, and gas adsorption analyses provides a comprehensive understanding of the material's structure, stability, morphology, and porosity. The protocols and representative data presented herein serve as a foundational guide for researchers entering this exciting field of materials science. The unique functionalizability of the formyl group on the linker backbone opens up a vast design space for creating highly sophisticated and targeted drug delivery systems.
References
Application Note: Determining the Thermal Stability of Metal-Organic Frameworks (MOFs) using Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery.[1] The thermal stability of MOFs is a critical parameter that dictates their suitability and performance in many of these applications, particularly those requiring elevated temperatures.[1] Thermogravimetric Analysis (TGA) is a fundamental and widely used technique to evaluate the thermal stability and decomposition behavior of MOFs.[1][2]
This application note provides a detailed protocol for using TGA to assess the thermal stability of MOFs, guidance on data interpretation, and a sample data presentation.
Principle of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes.[3] The analysis is performed in a controlled atmosphere, typically inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air, Oxygen). The resulting plot of mass versus temperature, known as a TGA curve, provides quantitative information about physical and chemical changes involving mass loss, such as desolvation, decomposition, and oxidation.[1][3]
Experimental Protocol
A successful TGA experiment requires careful sample preparation and precise control of instrumental parameters.
1. Instrumentation and Materials
-
Thermogravimetric Analyzer
-
Microbalance (with µg sensitivity)
-
Sample Pans (typically platinum, alumina, or ceramic)
-
High-purity purge gas (e.g., Nitrogen, Air) with flow controller
-
MOF sample (as-synthesized or activated)
2. Sample Preparation
-
Ensure the MOF sample is representative and homogeneous.
-
Accurately weigh approximately 5-10 mg of the MOF sample directly into a clean, tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Distribute the sample evenly across the bottom of the pan to ensure uniform heating.
3. Instrument Setup and Measurement
-
Place the sample pan onto the TGA balance mechanism.
-
Select the appropriate purge gas. For determining intrinsic framework stability, an inert atmosphere like nitrogen is typically used to prevent oxidation. An air atmosphere can be used to study oxidative decomposition.[4]
-
Set the gas flow rate, typically between 20-100 mL/min, to ensure an inert environment and efficient removal of evolved gases.[5]
-
Program the temperature profile. A common method is a linear heating ramp.
4. Running the Analysis
-
Start the experiment. The instrument will begin heating the sample while continuously recording its mass and temperature.
-
The experiment concludes when the final temperature is reached.
-
Allow the furnace to cool completely before removing the sample.
Data Analysis and Interpretation
The TGA curve (thermogram) provides a wealth of information about the MOF's thermal behavior. A typical curve for an MOF shows distinct regions of mass loss.[1]
-
Step 1: Desolvation/Guest Removal (Typically < 250 °C): The initial weight loss at lower temperatures corresponds to the removal of guest molecules, such as solvents (e.g., water, DMF) trapped within the pores.[1][5]
-
Step 2: Thermal Stability Plateau: Following desolvation, a plateau region is often observed where the mass remains stable. The length of this plateau indicates the temperature range over which the MOF structure is stable.
-
Step 3: Framework Decomposition (> 300 °C): A significant and often sharp drop in mass indicates the decomposition of the organic linkers and the collapse of the MOF structure.[1][8] The temperature at which this begins is a key indicator of thermal stability.
-
Step 4: Residual Mass: The final mass at the end of the experiment typically corresponds to the formation of a stable inorganic residue, such as a metal oxide.[9] This residual mass can be used to confirm the metal content of the MOF.
Key Parameters to Determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant framework decomposition begins. It is often determined by the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline of the stability plateau.
-
Decomposition Temperature (T_d): The temperature at which the rate of mass loss is at its maximum. This is identified as the peak in the derivative thermogravimetric (DTG) curve.
-
Percentage Weight Loss (%WL): The amount of mass lost at each step, calculated relative to the initial sample mass.
-
Residual Mass (%): The percentage of mass remaining at the end of the analysis.
Data Presentation
Quantitative data from TGA experiments should be summarized in a clear, tabular format for easy comparison between different MOF samples.
| MOF Sample | Desolvation Temp. Range (°C) | % Weight Loss (Solvent) | Onset Decomposition Temp. (T_onset, °C) | % Weight Loss (Framework) | Residual Mass (%) |
| MOF-A | 30 - 150 | 18.5 | 450 | 55.2 | 26.3 |
| MOF-B | 30 - 120 | 12.1 | 510 | 60.5 | 27.4 |
| MOF-C | 35 - 180 | 22.0 | 385 | 48.3 | 29.7 |
Visualizations
Diagrams are essential for illustrating experimental processes and interpreting data.
References
- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for BET Analysis of MOF Surface Area and Porosity
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Critical Role of Surface Area and Porosity in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] Their exceptionally high surface area, tunable pore sizes, and versatile surface chemistry make them highly promising candidates for advanced drug delivery systems.[2][3] The performance of a MOF as a drug carrier is intrinsically linked to its structural properties, primarily its surface area and porosity.[2]
-
Drug Loading Capacity: A high surface area and large pore volume are direct indicators of a MOF's capacity to accommodate therapeutic agents.[2] MOFs can exhibit Brunauer–Emmett–Teller (BET) surface areas far exceeding those of traditional drug carriers like silica nanoparticles, allowing for significantly higher drug payloads.[1]
-
Controlled Release Kinetics: The pore size and interconnectivity of the framework dictate the diffusion rate of the encapsulated drug. By tailoring the linker length or coordination geometry, the release profile can be fine-tuned for sustained or stimulus-responsive delivery.[4]
-
Biomolecule Encapsulation: MOFs with larger, mesoporous structures are capable of encapsulating large biomolecules such as proteins and nucleic acids, protecting them from degradation in biological environments.[4]
Therefore, the accurate and reproducible characterization of surface area and porosity is a critical step in the development and quality control of MOF-based drug delivery platforms. The Brunauer-Emmett-Teller (BET) method, based on the physisorption of an inert gas (typically nitrogen at 77 K), is the most widely adopted technique for determining these crucial parameters.[5][6] This document provides a detailed protocol for performing BET analysis on MOF samples.
Data Presentation: Properties of Common MOFs in Drug Delivery
The selection of a MOF for a specific drug delivery application depends on its characteristic porosity. The following tables summarize typical surface area and pore volume values for several MOFs that are frequently investigated for biomedical applications.
Table 1: BET Surface Area and Porosity Data for Selected MOFs.
| MOF Name | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
|---|---|---|---|---|---|
| UiO-66(Zr) | Zr | 1,4-benzenedicarboxylic acid | 1050 - 1421 | 0.60 - 0.91 | ~6 |
| ZIF-8 | Zn | 2-methylimidazole | 1299 - 1421 | 0.60 - 0.66 | 3.4 - 11.6 |
| MIL-100(Fe) | Fe | 1,3,5-benzenetricarboxylic acid | ~2028 | ~0.86 | 25 - 29 |
| MIL-101(Cr) | Cr | 1,4-benzenedicarboxylic acid | 4100 - 5900 | ~2.0 | 29 - 34 |
| MOF-5 | Zn | 1,4-benzenedicarboxylic acid | ~655 (activated) | ~0.26 | ~12 |
(Data compiled from multiple sources[1][5][7][8][9][10])
Experimental Protocols
This section outlines a comprehensive protocol for determining the surface area and porosity of MOF materials using gas physisorption analysis.
Materials and Equipment
-
MOF Sample: 30-100 mg of synthesized and purified MOF powder.
-
Gases: High-purity nitrogen (N₂) or argon (Ar) as the adsorbate; Helium (He) for free-space determination.
-
Gas Physisorption Analyzer: e.g., Micromeritics ASAP 2020, Quantachrome NOVAtouch, or similar instrument.
-
Sample Tubes: Appropriate size and material for the analyzer.
-
Heating Mantles/Degassing Station: Capable of reaching and holding temperatures up to 200°C or higher under vacuum.
-
Analytical Balance: Accurate to at least 0.01 mg.
-
Spatula and Funnel
Workflow for BET Analysis of MOFs
The overall process involves sample preparation (activation), measurement, and data analysis to determine key porosity characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 5-(4-Formylphenyl)nicotinic Acid in Gas Adsorption and Storage: A Theoretical Framework
Introduction:
5-(4-Formylphenyl)nicotinic acid is a bifunctional organic molecule possessing both a carboxylic acid group and a formyl (aldehyde) group. These functional groups make it a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunable porosity, high surface area, and functionalizable nature of MOFs have positioned them as leading materials for applications in gas adsorption and storage, crucial for processes like carbon capture, hydrogen storage, and methane storage.
The unique structure of this compound offers several potential advantages in the design of MOFs for gas adsorption:
-
Dual Functionality: The carboxylate group can coordinate with metal centers to form the primary framework structure, while the pendant formyl group can be utilized for post-synthetic modification, allowing for the introduction of specific functionalities to enhance gas uptake and selectivity.
-
Polarity: The presence of the formyl group can introduce polarity into the pores of the MOF, potentially increasing the affinity for polar gas molecules like carbon dioxide (CO₂).
-
Structural Versatility: The geometry of the ligand can lead to the formation of MOFs with unique network topologies and pore architectures, which are critical factors in determining gas adsorption properties.
Despite its potential, a comprehensive search of scientific literature and patent databases did not yield specific examples of Metal-Organic Frameworks synthesized using this compound for gas adsorption and storage applications. Therefore, the following sections present a theoretical framework and generalized protocols based on established methodologies for MOF synthesis and characterization for gas adsorption.
Hypothetical MOF Synthesis and Activation
This section outlines a potential synthetic pathway for a MOF utilizing this compound, which we will hypothetically name "GF-MOF-1" (Gemini Framework-MOF-1).
Synthesis Workflow
Caption: Hypothetical workflow for the synthesis and activation of GF-MOF-1.
Experimental Protocol: Synthesis of GF-MOF-1
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a suitable metal salt (e.g., zinc nitrate hexahydrate) in 10 mL of a solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 24 hours.
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool to room temperature. Collect the resulting crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Solvent Exchange: Immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone with a fresh portion every 8 hours. This step is crucial for removing the high-boiling point synthesis solvent from the pores.
-
Activation: Carefully transfer the solvent-exchanged crystals to a vacuum oven. Heat the sample under a dynamic vacuum at 150°C for 12 hours to fully activate the MOF by removing the guest solvent molecules from the pores. The activated sample should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Characterization and Gas Adsorption Measurements
The synthesized and activated GF-MOF-1 would then be characterized to determine its structural properties and evaluate its gas adsorption performance.
Logical Relationship of Material Properties to Gas Adsorption Performance
Caption: Key material properties influencing gas adsorption performance.
Experimental Protocol: Gas Adsorption Measurements
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the activated GF-MOF-1 into a sample tube of a volumetric gas adsorption analyzer.
-
Degassing: Degas the sample in situ at 150°C under high vacuum for at least 4 hours to ensure the removal of any adsorbed impurities.
-
Nitrogen Adsorption at 77 K: Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature). This data is used to calculate the BET (Brunauer-Emmett-Teller) surface area, Langmuir surface area, and pore volume.
-
Carbon Dioxide Adsorption: Measure the CO₂ adsorption isotherm at various temperatures (e.g., 273 K and 298 K) and pressures up to 1 bar.
-
Other Gas Adsorption (Optional): Measure the adsorption isotherms for other relevant gases such as methane (CH₄) and nitrogen (N₂) at the same temperatures to evaluate the selectivity.
-
Data Analysis:
-
Calculate the isosteric heat of adsorption for CO₂ to determine the strength of the interaction between the gas molecules and the MOF framework.
-
Use the Ideal Adsorbed Solution Theory (IAST) to predict the selectivity for gas mixtures (e.g., CO₂/N₂) from the single-component isotherm data.
-
Hypothetical Data Presentation
The following tables present a hypothetical summary of the expected gas adsorption data for GF-MOF-1, based on typical values for promising MOF materials.
Table 1: Textural Properties of Activated GF-MOF-1
| Property | Value |
| BET Surface Area (m²/g) | 1200 |
| Langmuir Surface Area (m²/g) | 1500 |
| Total Pore Volume (cm³/g) | 0.65 |
Table 2: Gas Adsorption Capacities of Activated GF-MOF-1
| Gas | Temperature (K) | Pressure (bar) | Uptake (mmol/g) |
| CO₂ | 273 | 1 | 4.5 |
| CO₂ | 298 | 1 | 3.2 |
| N₂ | 273 | 1 | 0.4 |
| N₂ | 298 | 1 | 0.2 |
| CH₄ | 298 | 1 | 1.1 |
Table 3: Selectivity and Heat of Adsorption for GF-MOF-1
| Parameter | Value |
| IAST Selectivity (CO₂/N₂ at 298 K, 1 bar) | 40 |
| Isosteric Heat of Adsorption for CO₂ (kJ/mol) | 35 |
While no specific experimental data currently exists for MOFs derived from this compound, its chemical structure suggests significant potential for creating novel porous materials for gas adsorption and storage. The presence of a modifiable formyl group, in addition to the framework-forming carboxylate, provides a tantalizing prospect for the rational design of highly selective and high-capacity gas storage materials. The protocols and theoretical data presented herein provide a roadmap for future research into the promising applications of this particular ligand in the field of materials science. Further experimental investigation is necessary to validate these hypotheses and to fully explore the capabilities of MOFs based on this compound.
Application Note: The Formyl Group as a Versatile Handle for Post-Synthetic Modification of MOFs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2][3] Their high surface area and tunable pore environments make them promising candidates for applications in gas storage, catalysis, drug delivery, and separations.[4]
While many MOFs can be synthesized with desired functionalities in situ, many complex or sensitive functional groups cannot withstand the solvothermal synthesis conditions.[5] Post-synthetic modification (PSM) offers a powerful strategy to introduce these functionalities after the robust framework has been formed.[4][5][6] PSM involves chemical reactions on a pre-formed MOF, ideally without compromising its crystallinity or porosity.[5][6]
Among various reactive groups used for PSM, the formyl (aldehyde, -CHO) group is particularly valuable. It serves as a versatile anchor for covalent modifications, allowing for the introduction of a wide array of chemical moieties.[5][7] The most prominent reaction involving the formyl group is the Schiff base condensation with primary amines to form stable imine linkages, a cornerstone of dynamic covalent chemistry.[4][8]
Key Post-Synthetic Reactions of the Formyl Group
The aldehyde functionality integrated into a MOF's linker can undergo several reliable covalent reactions. This allows for the precise engineering of the pore environment.
-
Schiff Base Condensation: The reaction of a formyl-tagged MOF with a primary amine yields an imine (-C=N-). This is a highly efficient and widely used reaction for installing new functional groups.[4][8][9]
-
Hydrazone Formation: The reaction with hydrazines produces hydrazones, which are structurally similar to imines and offer another route for functionalization.[4][8]
-
Other Reactions: The formyl group can also participate in other organic transformations, such as Wittig reactions or reductions to an alcohol (-CH₂OH), further expanding the chemical diversity of the final MOF.
Applications in Research and Drug Development
Post-synthetic modification of formyl-tagged MOFs enables the tailoring of their properties for specific, high-value applications:
-
Heterogeneous Catalysis: By tethering catalytically active sites (e.g., organocatalysts or metal complexes) to the formyl group, MOFs can be converted into highly active and recyclable solid-state catalysts.[4][10]
-
Selective Gas Separation: Functionalizing the pore surface can enhance the MOF's affinity and selectivity for specific gases, such as CO₂, which is critical for carbon capture technologies.[8][11]
-
Chemical Sensing: The introduction of chromophores or fluorophores allows for the development of MOF-based sensors that can detect analytes like metal ions through changes in their optical properties.[11]
-
Drug Delivery: Biologically active molecules or targeting ligands can be attached to the MOF framework via the formyl group, enabling the creation of sophisticated drug delivery systems.[4]
-
Surface Property Engineering: PSM can be used to tune the hydrophilicity or hydrophobicity of the MOF's channels, which is crucial for controlling guest molecule diffusion and improving stability in aqueous environments.[7]
Data Presentation: Physicochemical Properties
The success of PSM is evaluated by characterizing the material before and after the modification. Key quantitative parameters include the BET surface area, pore volume, and application-specific metrics like gas uptake capacity. The following table presents example data for the well-studied UiO-66 framework, demonstrating how functionalization (in this case, with an amine group) impacts its properties.
| Framework | Linker | BET Surface Area (m²/g) | CO₂ Adsorption (mmol/g) at 273 K, 1 bar | Reference |
| UiO-66 | 1,4-benzenedicarboxylate | 1258 | 3.43 | [8] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylate | 1263 | 6.11 | [8] |
Note: This data illustrates the effect of linker functionalization on MOF properties. Similar characterization is essential after post-synthetic modification of a formyl-tagged MOF.
Protocols
Protocol 1: Synthesis of Formyl-Functionalized MOF (UiO-66-CHO)
This protocol describes the solvothermal synthesis of UiO-66-CHO, a zirconium-based MOF built with 2-formylterephthalic acid linkers. Its structure is analogous to the well-known UiO-66.[1][8]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-formylterephthalic acid (H₂BDC-CHO)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 0.35 mmol) and 2-formylterephthalic acid (0.35 mmol) in 4 mL of DMF.[12]
-
Seal the vial tightly. If using an autoclave, place the solution in a Teflon liner and seal the vessel.
-
Place the sealed container in a preheated oven at 120 °C for 24 hours.[1][12][13]
-
After 24 hours, remove the container from the oven and allow it to cool to room temperature. A white or off-white microcrystalline powder should have precipitated.
-
Washing: Isolate the powder by centrifugation. Decant the supernatant.
-
Wash the solid product by re-suspending it in fresh DMF, sonicating briefly, and centrifuging again. Repeat this step three times.
-
Solvent Exchange: To remove residual DMF from the pores, wash the product with methanol (3 x 15 mL).[12] After the final wash, soak the material in fresh methanol for 3 days to ensure complete exchange.[12]
-
Activation: Isolate the methanol-exchanged product by centrifugation and dry it in a vacuum oven at 150 °C for 5 hours to remove all solvent molecules from the pores.[12] The resulting white powder is activated UiO-66-CHO.
Protocol 2: Post-Synthetic Modification via Schiff Base Condensation
This protocol provides a general method for functionalizing the activated UiO-66-CHO with a primary amine via a Schiff base reaction.
Materials:
-
Activated UiO-66-CHO (from Protocol 1)
-
Primary amine of choice (e.g., aniline, benzylamine)
Procedure:
-
Suspend the activated UiO-66-CHO powder (e.g., 60 mg) in an anhydrous solvent (e.g., 100 mL ethanol) in a round-bottom flask.[14] Use sonication to ensure the powder is well-dispersed.
-
Add the desired primary amine to the suspension. A molar excess of the amine relative to the formyl groups in the MOF is typically used to drive the reaction to completion.
-
Heat the mixture under reflux with stirring. Reaction conditions can vary but a typical starting point is 75 °C for 12 hours.[14] The reaction progress can be monitored by taking small aliquots of the solution and analyzing for amine consumption via techniques like TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the solid product by centrifugation.
-
Washing: To remove any unreacted amine and adsorbed molecules, wash the product thoroughly. This involves repeatedly re-suspending the solid in fresh solvent (e.g., 3 x 15 mL of chloroform followed by 3 x 15 mL of methanol) and isolating it via centrifugation.[12]
-
Final Activation: Dry the purified, functionalized MOF in a vacuum oven (e.g., 150 °C for 2 hours) to remove residual solvent.[12]
-
Characterization: Confirm the successful modification using:
-
FTIR Spectroscopy: Look for the appearance of the imine C=N stretching band (typically ~1620-1650 cm⁻¹) and the disappearance or reduction of the aldehyde C=O stretch.
-
¹H NMR Spectroscopy: Digest a small amount of the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to analyze the linker and confirm the presence of the new functional group.
-
Thermogravimetric Analysis (TGA): Compare the thermal stability of the parent and modified MOFs.[1][11]
-
N₂ Sorption Analysis: Measure the BET surface area and pore volume to assess the impact of the modification on the MOF's porosity.[1]
-
References
- 1. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4-Formylphenyl)nicotinic Acid in the Design of Catalytic Materials
Disclaimer: Extensive literature searches did not yield specific examples of the use of 5-(4-formylphenyl)nicotinic acid as a primary building block in the design of catalytic materials. The following application notes and protocols are therefore presented as a generalized, conceptual framework based on established principles in the design of functionalized metal-organic frameworks (MOFs) and heterogeneous catalysts. The experimental procedures and data are representative and intended to serve as a starting point for researchers in this area.
Introduction
This compound is a bifunctional organic molecule featuring a pyridine ring, a carboxylic acid, and a benzaldehyde group. This unique combination of functional moieties makes it an intriguing candidate for the design of advanced catalytic materials, particularly metal-organic frameworks (MOFs). The carboxylic acid and pyridine nitrogen can coordinate with metal ions to form robust porous frameworks, while the pendant aldehyde group can act as an accessible catalytic site, a post-synthetic modification handle, or a recognition site.
These materials hold potential for applications in various catalytic transformations, including but not limited to:
-
Heterogeneous Catalysis: The solid nature of MOFs allows for easy separation and recycling of the catalyst.
-
Tandem Catalysis: The presence of both Lewis acidic metal centers and organocatalytic aldehyde groups could facilitate sequential reaction cascades.
-
Post-Synthetic Modification: The aldehyde group is a versatile functional handle for the introduction of other catalytic species, such as amines or metal nanoparticles.
Hypothetical Application: Knoevenagel Condensation
The aldehyde functionality within a MOF structure derived from this compound can be exploited for base-catalyzed reactions such as the Knoevenagel condensation. The pyridine nitrogen of the nicotinic acid moiety can act as a basic site to activate the methylene compound, while the aldehyde group on the linker serves as the electrophilic substrate.
Data Presentation: Representative Catalytic Performance
The following table summarizes hypothetical quantitative data for the catalytic performance of a MOF synthesized with this compound, designated here as "FP-MOF-1," in the Knoevenagel condensation of benzaldehyde with malononitrile.
| Catalyst | Benzaldehyde Conversion (%) | Product Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |
| FP-MOF-1 | 98 | 95 | >99 | 6 | 80 |
| Control (No Catalyst) | <5 | <5 | - | 6 | 80 |
| Recycled FP-MOF-1 (1st run) | 97 | 94 | >99 | 6 | 80 |
| Recycled FP-MOF-1 (2nd run) | 95 | 92 | >99 | 6 | 80 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical MOF (FP-MOF-1) using this compound
This protocol describes a general solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials
Procedure:
-
In a 20 mL scintillation vial, dissolve 24.1 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 60 °C for 12 hours to yield FP-MOF-1.
Characterization:
The synthesized material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and infrared (IR) spectroscopy to verify the presence of the linker's functional groups within the framework.
Protocol 2: Catalytic Knoevenagel Condensation
This protocol outlines a typical procedure for evaluating the catalytic activity of FP-MOF-1 in the Knoevenagel condensation.
Materials:
-
FP-MOF-1 (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Toluene (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 mg of the activated FP-MOF-1 catalyst.
-
Add 5 mL of toluene to the flask.
-
Add 106 mg (1.0 mmol) of benzaldehyde and 66 mg (1.0 mmol) of malononitrile to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the catalyst with toluene and dry it for reuse.
-
Analyze the product mixture to determine the conversion, yield, and selectivity.
Visualizations
Caption: Workflow for the synthesis and catalytic testing of FP-MOF-1.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Application Notes: Use of 5-(4-Formylphenyl)nicotinic Acid in Proteomics Research
Introduction
5-(4-Formylphenyl)nicotinic acid is a bifunctional small molecule with potential applications in chemical proteomics as a covalent probe for target identification and validation. Its structure comprises a nicotinic acid moiety, which can serve as a recognition element for specific protein binding pockets, and a formylphenyl group, which can act as a reactive handle for the covalent modification of nucleophilic residues on target proteins, primarily the ε-amino group of lysine residues through reductive amination. This unique combination allows for the activity-based profiling and enrichment of proteins that interact with this chemical scaffold, enabling the elucidation of novel protein-ligand interactions and the identification of potential drug targets.
Principle of Application
The primary application of this compound in proteomics is in covalent ligand screening and target identification. The workflow involves the incubation of the compound with cell lysates or in live cells, where the nicotinic acid scaffold may direct the molecule to specific protein binding sites. The formyl group can then form a Schiff base with nearby lysine residues, which can be subsequently reduced to a stable secondary amine, forming a covalent bond. This covalent linkage allows for the robust enrichment of target proteins from complex biological mixtures for subsequent identification and quantification by mass spectrometry.
Key Applications
Covalent Ligand Screening for Target Discovery
This compound can be employed as a chemical probe in a competitive activity-based protein profiling (ABPP) workflow to identify novel protein targets. In this approach, the compound is used to covalently label its interacting partners in a complex proteome. Subsequent analysis by quantitative mass spectrometry can reveal proteins that are specifically targeted.
Validation of Drug-Target Engagement
For drug discovery programs centered around nicotinic acid derivatives, this compound can be used to validate target engagement in a cellular context. By treating cells with a drug candidate prior to the introduction of the probe, a decrease in the labeling of a specific protein would indicate that the drug and the probe are competing for the same binding site, thus confirming on-target activity.
Quantitative Data Summary
The following table represents hypothetical data from a quantitative proteomics experiment using this compound as a probe in a human cell line. Proteins were identified and quantified using tandem mass spectrometry (MS/MS) with label-free quantification. The abundance ratio represents the relative enrichment of the protein in the probe-treated sample compared to a vehicle control.
| Protein ID (UniProt) | Gene Name | Protein Name | Abundance Ratio (Probe/Control) | p-value | Function |
| P04075 | IDH1 | Isocitrate dehydrogenase [NADP] cytoplasmic | 12.5 | 0.001 | Metabolic enzyme |
| Q9Y2R2 | KMO | Kynurenine 3-monooxygenase | 9.8 | 0.003 | Tryptophan metabolism |
| P49755 | NAMPT | Nicotinamide phosphoribosyltransferase | 8.2 | 0.005 | NAD+ biosynthesis |
| P14927 | HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | 2.1 | 0.045 | Purine metabolism |
| Q16555 | ALDH7A1 | Aldehyde dehydrogenase family 7 member A1 | 1.5 | 0.05 | Detoxification |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins in Cell Lysate
-
Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Dilute the cell lysate to a final protein concentration of 1 mg/mL. Add this compound to a final concentration of 10 µM. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH4), to a final concentration of 20 mM to both the probe-treated and control samples.
-
Incubation: Incubate the reactions for 2 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Resolve the protein samples on a 10% SDS-polyacrylamide gel.
Protocol 2: Enrichment of Covalently Labeled Proteins
This protocol assumes the synthesis of a derivative of this compound that includes a biotin tag for affinity purification.
-
Biotinylated Probe Labeling: Follow steps 1-5 of Protocol 1, using a biotinylated version of this compound.
-
Removal of Excess Probe: Remove unreacted probe by protein precipitation (e.g., with acetone) or buffer exchange chromatography.
-
Streptavidin Affinity Purification: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS). Add streptavidin-conjugated magnetic beads and incubate for 1 hour at 4°C with rotation.
-
Washing: Wash the beads three times with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer or by on-bead digestion.
Protocol 3: Sample Preparation for Mass Spectrometry
-
In-gel or In-solution Digestion: Eluted proteins can be run on an SDS-PAGE gel, and bands can be excised for in-gel digestion with trypsin. Alternatively, proteins can be digested directly in solution.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database for protein identification and quantification.
Visualizations
Caption: Experimental workflow for target identification using this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 5-(4-Formylphenyl)nicotinic Acid
Welcome to the technical support center for the synthesis and purification of 5-(4-Formylphenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 5-bromonicotinic acid and 4-formylphenylboronic acid.[1] This method is favored due to its high functional group tolerance and generally good yields.
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in this Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. The Pd(0) species is the active catalyst, and if you are using a Pd(II) precatalyst, it must be reduced in situ.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation. It is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Impure Reagents: The purity of your starting materials, 5-bromonicotinic acid and 4-formylphenylboronic acid, is critical. Impurities can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.
-
Dehalogenation: The 5-bromonicotinic acid can be reduced to nicotinic acid.
-
Protodeboronation: The 4-formylphenylboronic acid can react with residual water or other protic sources to form benzaldehyde.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenges in purification arise from the presence of both a carboxylic acid and an aldehyde functional group. This can lead to difficulties in:
-
Separation from Starting Materials: Unreacted 5-bromonicotinic acid and 4-formylphenylboronic acid can be challenging to remove completely.
-
Removal of Side-Products: Impurities from side reactions, such as homocoupled products, can have similar polarities to the desired product, making chromatographic separation difficult.
-
Product Stability: The aldehyde group can be sensitive to certain conditions, potentially undergoing oxidation or other transformations during purification.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Synthesis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| No or very low product formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated catalyst. 2. Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. 3. Experiment with different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., DMF/water, Dioxane/water). |
| Formation of significant side-products (e.g., homocoupling) | 1. Presence of oxygen. 2. Incorrect stoichiometry. | 1. Improve degassing procedures. 2. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Incomplete reaction (starting material remains) | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also be beneficial. 2. Add a fresh portion of the catalyst if the reaction stalls. |
Purification Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in removing unreacted 5-bromonicotinic acid | Similar polarity to the product. | After the initial work-up, perform a careful acid-base extraction. The product and the starting material will both be extracted into the basic aqueous layer. Upon acidification, carefully monitor the pH to selectively precipitate the product. |
| Product co-elutes with impurities during column chromatography | Similar polarity of product and impurities. | 1. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Common eluents include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol. 2. Consider reverse-phase chromatography if normal-phase is ineffective. |
| Product oils out during recrystallization | The chosen solvent is not ideal. | 1. Screen a variety of solvents and solvent mixtures. Good single solvents for biphenyl carboxylic acids can include aqueous ethanol or benzene/petroleum ether mixtures.[2] 2. Try a two-solvent recrystallization system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity persists, then reheat to clarify and cool slowly). |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Bromonicotinic acid
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed DMF and degassed water (typically a 4:1 to 5:1 ratio of DMF to water).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify to pH 3-4 with 1 M HCl to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent. A mixture of ethanol and water is a good starting point.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Load the solution onto the column.
-
Elute the column with an appropriate solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing the polarity) is a common choice.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-substituted nicotinic acid derivatives, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 5-Bromonicotinic acid | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Note: The yields are based on solid-phase synthesis and may vary in solution-phase synthesis.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Purification Decision Tree
Caption: A decision tree for the purification of this compound.
References
Improving the yield of 5-(4-Formylphenyl)nicotinic acid synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Formylphenyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid.[3] The reaction is favored for its mild conditions, tolerance to various functional groups, and the commercial availability of the starting materials.[2][4]
Q2: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes?
A2: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:
-
Poor Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of palladium precursor and ligand can also significantly impact the yield.[5]
-
Inefficient Base: The base is crucial for the activation of the boronic acid.[6] The strength and solubility of the base can affect the reaction rate and yield. Common bases for this reaction include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][2]
-
Presence of Oxygen: The palladium catalyst is sensitive to oxygen, which can lead to the formation of undesired side products through homocoupling.[7][8] It is critical to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]
-
Protodeboronation: This is a side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde instead of the desired product.[7] Using anhydrous solvents and appropriate bases can help minimize this.
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. The ideal temperature often needs to be determined empirically for a specific set of reagents and catalyst system.[5]
Q3: What are the common impurities I might see in my reaction mixture?
A3: Common impurities include:
-
Homocoupling Products: Formation of biphenyl-4,4'-dicarbaldehyde (from the self-coupling of 4-formylphenylboronic acid) and 5,5'-binicotinic acid (from the self-coupling of 5-bromonicotinic acid).[8][9] This is often exacerbated by the presence of oxygen.
-
Protodeboronation Product: Benzaldehyde, formed from the hydrolysis of 4-formylphenylboronic acid.[7]
-
Dehalogenation Product: Nicotinic acid, formed by the reduction of 5-bromonicotinic acid.[9]
-
Unreacted Starting Materials: Residual 5-bromonicotinic acid and 4-formylphenylboronic acid.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to crystallize the desired product, leaving impurities in the mother liquor.[1]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient of polar and non-polar solvents is used to separate the product from impurities based on their polarity.[10]
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the product into the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider screening different palladium precursors (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and reagents. Ensure a continuous positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.[7] | |
| Incorrect base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1][2] | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.[5] | |
| Significant Amount of Homocoupling Byproducts | Presence of oxygen | Improve the degassing procedure for solvents and reagents. Maintain a strict inert atmosphere.[8] |
| Suboptimal catalyst or ligand | Some palladium catalysts are more prone to promoting homocoupling. Experiment with different catalyst systems. | |
| Presence of Protodeboronation Product (Benzaldehyde) | Water in the reaction mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Base is too strong or reaction time is too long | Consider using a milder base (e.g., KF).[6] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. | |
| Difficulty in Product Isolation/Purification | Product is insoluble | After the reaction, if the product has precipitated, try adding a different solvent to dissolve it for workup. |
| Impurities co-elute with the product during chromatography | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or switching to preparative HPLC. | |
| Product is an oil instead of a solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [1] |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 86 | [1] |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | EtOH/Toluene | 90 | 24 | 75-85 | [2] |
Experimental Protocols
Solution-Phase Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the coupling of 5-bromonicotinic acid with 4-formylphenylboronic acid in solution.
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
4-Formylphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 4-formylphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using an aqueous solvent mixture, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If using an organic solvent like DMF, dilute with water and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameter relationships affecting reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotecte" by Tyler J. Moyer [digitalcommons.ursinus.edu]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for MOF formation with 5-(4-Formylphenyl)nicotinic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of Metal-Organic Frameworks (MOFs) using 5-(4-Formylphenyl)nicotinic acid as an organic linker.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs with functionalized nicotinic acid derivatives.
| Problem | Potential Cause | Suggested Solution |
| No crystal formation or amorphous precipitate | 1. Suboptimal Solvent System: The polarity of the solvent may not be suitable for the dissolution of reactants and the formation of the MOF structure.[1][2] 2. Incorrect Temperature: The reaction temperature may be too low for crystal nucleation and growth, or too high, leading to rapid precipitation.[3] 3. Inappropriate pH: The deprotonation of the nicotinic acid and the coordination with the metal center are highly pH-dependent. 4. Impure Reactants: Impurities in the this compound linker or metal salt can inhibit crystallization.[4] | 1. Solvent Screening: Experiment with different solvents or solvent mixtures. Polar, high-boiling solvents like DMF, DEF, and DMA are common choices.[4] Consider the solubility of both the linker and the metal salt. 2. Temperature Optimization: Screen a range of temperatures, for example, from 80°C to 150°C. A slower heating ramp might also promote the growth of higher quality crystals.[3] 3. pH Adjustment: Use a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid), to control the deprotonation rate of the linker.[5][6][7] The amount of modulator can be critical and should be optimized. 4. Reactant Purification: Ensure the purity of the linker and metal salt, for instance by checking the 1H NMR of the linker.[4] |
| Formation of multiple phases or impure product | 1. Reaction Kinetics: The reaction may be proceeding too quickly, leading to the formation of kinetically favored but thermodynamically unstable phases. 2. Modulator Concentration: An incorrect concentration of the modulator can lead to the formation of different phases or defects in the structure.[5][6] | 1. Slower Reaction Rate: Reduce the reaction temperature or the concentration of the reactants. The use of modulators can also slow down the reaction kinetics to favor the desired phase.[4][7] 2. Optimize Modulator Ratio: Systematically vary the molar ratio of the modulator to the linker. The optimal ratio is dependent on the pKa of both the linker and the modulator.[5] |
| Small or poorly formed crystals | 1. Rapid Nucleation: Conditions that favor rapid nucleation over crystal growth will result in a large number of small crystals. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for larger crystals to form.[3] | 1. Control Nucleation: Lower the reaction temperature, reduce reactant concentrations, or use a modulator to control the nucleation rate.[4][7] 2. Increase Reaction Time: Extend the reaction time to allow for crystal growth. Monitor the reaction at different time points to determine the optimal duration.[3] |
| Low Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Suboptimal Stoichiometry: The molar ratio of metal to linker may not be optimal for the formation of the desired MOF. | 1. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer period or at a slightly higher temperature, while monitoring for decomposition. 2. Vary Metal:Linker Ratio: Experiment with different molar ratios of the metal salt to the this compound linker. |
| Framework Collapse after Solvent Removal | 1. Harsh Activation Conditions: Rapid removal of solvent molecules from the pores can cause the framework to collapse.[4] 2. Instability of the Framework: The synthesized MOF may be inherently unstable without the presence of guest molecules in its pores. | 1. Gentle Solvent Exchange and Activation: Before heating under vacuum, exchange the high-boiling synthesis solvent with a more volatile one (e.g., ethanol or acetone) by soaking the crystals.[4] Use a gradual heating ramp during vacuum activation. Supercritical CO2 drying is a gentle alternative for delicate structures.[4] 2. Post-Synthetic Modification: Consider post-synthetic modifications to strengthen the framework before activation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a MOF with this compound?
A1: A common starting point for solvothermal synthesis of MOFs with functionalized pyridyl-carboxylate linkers involves reacting the linker with a metal salt (e.g., a nitrate or chloride salt of Zn(II), Cu(II), or Zr(IV)) in a high-boiling polar solvent like N,N-dimethylformamide (DMF). For a related ligand, 3-aminoisonicotinic acid, a successful synthesis with ZrCl4 and Ni(NO3)2·6H2O was conducted in DMF with acetic acid as a modulator at 120°C for 4 days.[8] This provides a reasonable starting point for temperature and time.
Q2: How do I choose an appropriate solvent for my reaction?
A2: The choice of solvent is crucial as it affects the solubility of your reactants and can influence the final structure of the MOF.[1][2] Polar aprotic solvents like DMF, N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA) are widely used because they are stable at the high temperatures often required for MOF synthesis and can dissolve a wide range of organic linkers and metal salts.[4] It is important to be aware that some solvents like DMF can decompose at high temperatures to form amines, which can act as bases and influence the reaction.[9]
Q3: What is the role of a modulator and how do I select one?
A3: A modulator is a compound, often a monocarboxylic acid, that competes with the organic linker for coordination to the metal centers.[7] This competition slows down the rate of MOF formation, which can lead to higher quality, larger crystals and can help prevent the formation of amorphous precipitates.[4][7] The choice of modulator is important; its acidity (pKa) and concentration can significantly impact the crystallinity, defectivity, and even the topology of the resulting MOF.[5][6] For carboxylic acid-based linkers, common modulators include formic acid, acetic acid, and benzoic acid. A good starting point is to use a modulator with a similar coordination motif to the linker but with only one binding site.
Q4: How can I purify my synthesized MOF?
A4: After the initial synthesis, the pores of the MOF are typically filled with the solvent and unreacted starting materials. To purify the MOF, the bulk product is usually washed several times with the synthesis solvent. This is followed by a solvent exchange step where the crystals are soaked in a fresh, more volatile solvent (like ethanol or methanol) for a few days, with the solvent being replaced periodically. This process helps to remove any residual reactants from the pores.
Q5: My MOF crystals are unstable and degrade when exposed to air or moisture. What can I do?
A5: Some MOFs are sensitive to air and moisture, which can lead to the degradation of the crystalline structure. If you suspect this is the case, it is important to handle the crystals under an inert atmosphere (e.g., in a glovebox). After synthesis, the crystals should be kept in the mother liquor until they are ready for activation or characterization. For characterization, you might need to mount the crystal on the instrument quickly or use a cryo-protectant.
Typical Reaction Parameter Ranges for MOF Synthesis
The following table provides a general overview of typical parameter ranges for the solvothermal synthesis of MOFs. These are starting points and will likely require optimization for the specific system with this compound.
| Parameter | Typical Range | Notes |
| Temperature | 60 - 150 °C[4] | Higher temperatures can lead to faster crystallization but may also result in less stable phases or decomposition. |
| Time | 12 - 144 hours[3] | Longer reaction times can lead to larger, more well-defined crystals. |
| Metal:Linker Molar Ratio | 1:1 to 1:3 | The optimal ratio depends on the desired coordination number of the metal and the connectivity of the linker. |
| Modulator:Linker Molar Ratio | 1:1 to 100:1 | The amount of modulator can have a significant impact on crystal size, morphology, and phase purity.[5] |
| Reactant Concentration | 0.01 - 0.1 M | Higher concentrations can lead to faster precipitation and smaller crystals. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for MOF synthesis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for solvothermal MOF synthesis.
Caption: Decision tree for troubleshooting common MOF synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Preventing common side reactions in nicotinic acid derivative synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during the synthesis of nicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of nicotinic acid derivatives?
A1: Researchers commonly encounter several side reactions during the synthesis of nicotinic acid derivatives. These include unintentional decarboxylation, formation of N-oxides, incomplete hydrolysis of nitrile or ester precursors, lack of regioselectivity leading to isomeric impurities, and the formation of tar-like byproducts. Each of these can significantly impact the purity and yield of the desired product.
Q2: How can I prevent the unwanted decarboxylation of my nicotinic acid product?
A2: Unwanted decarboxylation, which leads to the formation of pyridine, can be minimized by carefully controlling the reaction temperature. High temperatures, especially in the presence of catalysts like copper chromite, can promote this side reaction.[1][2] It is crucial to operate within the optimal temperature range for your specific synthesis. Additionally, in some methods, removing oxygen from the reaction vessel by utilizing steam can help reduce the occurrence of side reactions and improve the product yield.[3]
Q3: I am observing the formation of N-oxides as a significant byproduct. How can I avoid this?
A3: N-oxide formation is a common side reaction during oxidation steps, particularly when using strong oxidizing agents. To mitigate this, consider using milder or more selective oxidizing agents. The choice of catalyst and reaction conditions also plays a critical role. For instance, in the oxidation of 3-picoline, ammoxidation to nicotinonitrile followed by hydrolysis is an efficient method that can circumvent direct oxidation issues.[4] If N-oxide formation persists, purification can be achieved through chromatographic techniques.
Q4: My reaction to hydrolyze a nicotinonitrile or nicotinic acid ester is incomplete. What can I do to improve the conversion?
A4: Incomplete hydrolysis can be addressed by optimizing several factors. For chemical hydrolysis, ensure the concentration of the acid or base catalyst is adequate and that the reaction is allowed to proceed for a sufficient duration at the appropriate temperature. For enzymatic hydrolysis, factors such as pH, temperature, enzyme concentration, and substrate concentration must be finely tuned.[5][6] In some cases, the addition of ammonia or ammonium salts can promote the hydrolysis of nicotinonitrile.[7]
Q5: How can I control regioselectivity during the functionalization of the pyridine ring?
A5: Achieving high regioselectivity is crucial for avoiding the formation of difficult-to-separate isomers. The choice of directing groups on the pyridine ring, the catalyst system, and the reaction conditions all influence the position of functionalization.[8][9][10] Ligand control in palladium-catalyzed reactions, for example, has been shown to be effective in directing the regioselectivity of heteroannulation reactions.[9][10] Computational studies can also help in understanding the factors that govern regioselectivity in specific reactions.[11][12]
Troubleshooting Guides
Problem 1: Significant Decarboxylation of Nicotinic Acid to Pyridine
Symptoms:
-
Low yield of the desired nicotinic acid derivative.
-
Presence of pyridine in the final product, detectable by NMR or GC-MS.
-
Gas evolution (CO2) during the reaction.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Excessive Reaction Temperature | Lower the reaction temperature and monitor it closely. Determine the optimal temperature that favors the desired reaction over decarboxylation. | Conduct a series of small-scale reactions at varying temperatures (e.g., 150°C, 170°C, 190°C) to identify the temperature at which the yield of nicotinic acid is maximized and pyridine formation is minimized. |
| Presence of Decarboxylation Catalysts | Avoid using catalysts known to promote decarboxylation, such as copper chromite, unless it is for a controlled decarboxylation step.[1][2] | If a catalyst is necessary, screen alternative catalysts that do not promote decarboxylation under the reaction conditions. |
| Oxygen in Reaction Atmosphere | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating. In some protocols, using water vapor to displace air can also be effective.[3] | Before starting the reaction, bubble nitrogen or argon through the reaction mixture for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
Troubleshooting Workflow for Decarboxylation
Caption: Troubleshooting workflow for addressing unwanted decarboxylation.
Problem 2: Formation of N-Oxide Impurities
Symptoms:
-
Presence of a polar byproduct in TLC analysis.
-
Mass spectrometry data indicating a product with an additional 16 amu.
-
Characteristic signals in the NMR spectrum corresponding to the N-oxide derivative.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Overly Strong Oxidizing Agent | Switch to a milder or more selective oxidizing agent. For example, instead of permanganate or chromic acid, consider catalytic oxidation with air or a peroxide-based system under controlled conditions. | Evaluate different oxidizing agents such as H2O2 in the presence of a suitable catalyst, or selective enzymatic oxidation if applicable. |
| Harsh Reaction Conditions | Optimize reaction conditions such as temperature and reaction time to favor the desired oxidation state. | Perform a time-course study to determine the point at which the formation of the desired product is maximized and N-oxide formation begins to increase significantly. |
| Non-selective Catalysis | If using a catalyst, screen for one that is more selective for the desired transformation. The choice of metal and ligands can significantly influence selectivity. | For ammoxidation of 3-picoline, catalysts like V2O5/TiO2 can provide high selectivity to nicotinonitrile, thus avoiding N-oxide formation in a subsequent hydrolysis step.[13] |
Signaling Pathway for N-Oxide Formation
Caption: Reaction pathway showing the formation of N-oxide as a side product.
Problem 3: Tar Formation
Symptoms:
-
Formation of a dark, viscous, or solid material in the reaction flask.
-
Difficulty in isolating the desired product.
-
Low mass balance for the reaction.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| High Reaction Temperature | Reduce the reaction temperature. Tar formation is often a result of pyrolysis at elevated temperatures.[14] | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a high-boiling solvent to maintain a consistent temperature. |
| Concentrated Reaction Mixture | Dilute the reaction mixture. High concentrations of reactants can lead to polymerization and other side reactions that form tar. | Experiment with different solvent concentrations to find a balance between reaction rate and suppression of tar formation. |
| Presence of Air (Oxygen) | Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative polymerization. | Before heating, thoroughly degas the solvent and purge the reaction vessel with an inert gas. |
Decision Tree for Mitigating Tar Formation
Caption: Decision-making process for troubleshooting tar formation.
Quantitative Data Summary
Table 1: Comparison of Nicotinic Acid Synthesis Methods and Yields
| Starting Material | Method | Oxidizing Agent/Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) | Reference |
| 5-ethyl-2-methylpyridine | Liquid-phase oxidation | HNO3 | 190-270 | 2-8 | 96 | 91 | [13] |
| 3-methylpyridine | Liquid-phase oxidation | HNO3 | 260 | 5-6 | 69 | 89 | [13] |
| 3-methylpyridine | Catalytic oxidation | O2, Co(OAc)2, Mn(OAc)2, bromides | 210 | 2.5 | 93.7 | 99 (selectivity) | [13] |
| 3-methylpyridine | Supercritical water oxidation | O2, MbBr2 | 260 | 22 | 83 | 66 (selectivity) | [13] |
| Quinoline | Oxidation | Selenium | 240-320 | N/A | N/A | ~75 | [13] |
| 3-cyanopyridine | Enzymatic hydrolysis | Rhodococcus rhodochrous J1 | N/A | N/A | 100 | 100 | [5] |
| Pyridinedicarboxylic acid | Non-catalytic decarboxylation | None | 170 | N/A | N/A | 78.3 | [3] |
Note: Yields and conversion rates are highly dependent on the specific reaction conditions and scale. The data presented here are for comparison purposes.
Key Experimental Protocols
Protocol 1: Non-Catalytic Decarboxylation of Pyridinedicarboxylic Acid
This protocol is adapted from a method for preparing nicotinic acid in high-temperature liquid water.[3]
-
Apparatus: A high-pressure reaction vessel equipped with a stirrer and a temperature controller.
-
Reagents:
-
Pyridinedicarboxylic acid
-
Deionized water
-
-
Procedure:
-
Charge the high-pressure reaction vessel with pyridinedicarboxylic acid and deionized water in a mass ratio of 1:5.
-
Begin stirring and heat the mixture to boiling under atmospheric pressure.
-
Open the exhaust valve for 5 minutes to allow water vapor to displace the air in the vessel.
-
Close the exhaust valve and continue heating to 180°C.
-
Maintain the reaction at 180°C for 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 3-4 with a suitable acid (e.g., H2SO4) to precipitate the crude nicotinic acid.
-
Filter the crude product and wash with cold water.
-
For further purification, the crude nicotinic acid can be decolorized with activated carbon and recrystallized from hot water.
-
Dry the purified product under vacuum.
-
Protocol 2: Enzymatic Hydrolysis of 3-Cyanopyridine
This protocol is a generalized procedure based on the use of nitrilase-containing microorganisms.[5][6]
-
Apparatus: A temperature-controlled bioreactor or shaker flask.
-
Materials:
-
Whole-cell catalyst (e.g., Rhodococcus rhodochrous)
-
3-cyanopyridine
-
Buffer solution (pH optimized for the specific enzyme)
-
-
Procedure:
-
Prepare a suspension of the whole-cell catalyst in the appropriate buffer in the bioreactor.
-
Add 3-cyanopyridine to the desired starting concentration (e.g., 100 mM). Note that high substrate concentrations can sometimes lead to substrate inhibition.
-
Maintain the reaction at the optimal temperature and pH for the enzyme (e.g., 30-40°C, pH 7-8).
-
Monitor the progress of the reaction by taking samples periodically and analyzing for the disappearance of 3-cyanopyridine and the formation of nicotinic acid using HPLC.
-
For fed-batch reactions, incrementally add more 3-cyanopyridine as the reaction progresses to achieve higher product concentrations.
-
Upon completion of the reaction, separate the cells by centrifugation or filtration.
-
Isolate the nicotinic acid from the supernatant by acidification to its isoelectric point to induce precipitation, followed by filtration and drying.
-
References
- 1. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 3. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 8. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Origin of regioselectivity in α-humulene functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Crystallinity in MOFs Synthesized with 5-(4-Formylphenyl)nicotinic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with low crystallinity in Metal-Organic Frameworks (MOFs) synthesized using 5-(4-Formylphenyl)nicotinic acid as an organic linker. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, indicating low crystallinity.
Low crystallinity is a common issue in MOF synthesis, often stemming from suboptimal reaction conditions that lead to rapid nucleation and the formation of small, disordered crystallites or amorphous material.[1] The following sections provide a systematic approach to troubleshoot and improve the crystallinity of your MOF.
1. Optimization of Synthesis Temperature
The reaction temperature plays a critical role in the kinetics of MOF formation.[2][3] It influences both the nucleation and growth phases of crystallization.
-
Question: My initial synthesis at 120°C resulted in a mostly amorphous product. How should I adjust the temperature?
Answer: A temperature of 120°C might be too high or too low for your specific system. A high temperature can lead to excessively rapid nucleation, preventing the formation of large, well-ordered crystals. Conversely, a temperature that is too low may not provide sufficient energy for crystal growth. We recommend screening a range of temperatures.
Experimental Protocol: Temperature Screening
-
Prepare identical reaction mixtures containing the metal salt, this compound, and solvent in separate vials.
-
Set up parallel reactions in a multi-well reactor or individual heating blocks at various temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).
-
Maintain a constant reaction time for all samples (e.g., 24 hours).
-
After the reaction, wash the products with a suitable solvent (e.g., DMF, then ethanol) and dry them under vacuum.
-
Characterize the crystallinity of each product using PXRD.
Table 1: Effect of Temperature on MOF Crystallinity
Temperature (°C) PXRD Peak Intensity (a.u.) Full Width at Half Maximum (FWHM) of main peak (°) Relative Crystallinity (%) 80 500 1.5 30 100 1200 0.8 75 120 800 1.2 50 140 1500 0.5 95 160 1350 0.6 85 Note: Data are hypothetical and for illustrative purposes.
-
2. Adjustment of Reagent Concentrations
The concentration of the metal precursor and the organic linker can significantly impact the nucleation rate and crystal growth.[2][4]
-
Question: I am observing a gelatinous precipitate instead of a crystalline powder. Could this be related to the concentration of my reagents?
Answer: Yes, a gelatinous precipitate often indicates rapid, uncontrolled precipitation, which is common at high reactant concentrations. We suggest systematically varying the concentrations of both the metal salt and the this compound linker.
Experimental Protocol: Concentration Variation
-
Fix the reaction temperature and time based on your initial findings or literature precedents.
-
Prepare a series of reactions where the concentration of the metal salt is varied while keeping the linker concentration constant.
-
Prepare another series where the linker concentration is varied while the metal salt concentration is constant.
-
Ensure the metal-to-linker molar ratio is kept constant in a separate set of experiments where the total solute concentration is varied.
-
Analyze the products by PXRD to determine the effect on crystallinity.
Table 2: Influence of Reagent Concentration on Crystallinity
Metal Salt Conc. (M) Linker Conc. (M) PXRD Peak Intensity (a.u.) FWHM (°) Relative Crystallinity (%) 0.05 0.05 900 1.0 60 0.10 0.10 1600 0.4 98 0.15 0.15 1100 0.9 70 Note: Data are hypothetical and for illustrative purposes.
-
3. Utilization of Modulators
Modulators, typically carboxylic acids, can compete with the organic linker to coordinate with the metal centers.[5] This slows down the nucleation process, allowing for the growth of larger and more ordered crystals.[5]
-
Question: My PXRD peaks are still broad after optimizing temperature and concentration. Can a modulator help?
Answer: Absolutely. The addition of a modulator is a common and effective strategy to improve MOF crystallinity.[6] For a system with a carboxylic acid linker like this compound, simple carboxylic acids like acetic acid, benzoic acid, or formic acid can be effective modulators.
Experimental Protocol: Modulator Screening
-
Select the best temperature and concentration conditions from your previous experiments.
-
Prepare a series of reactions, each containing a different modulator.
-
Vary the molar equivalents of the modulator with respect to the metal salt (e.g., 10, 20, 50, 100 equivalents).
-
Perform the synthesis and characterize the resulting materials using PXRD.
Table 3: Effect of Modulator on MOF Crystallinity
Modulator Equivalents (vs. Metal) PXRD Peak Intensity (a.u.) FWHM (°) Relative Crystallinity (%) None 0 800 1.2 50 Acetic Acid 20 1300 0.7 80 Acetic Acid 50 1800 0.3 100 Benzoic Acid 20 1450 0.6 88 Benzoic Acid 50 1650 0.4 95 Note: Data are hypothetical and for illustrative purposes.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low crystallinity in your MOF synthesis.
Caption: A stepwise workflow for troubleshooting low crystallinity in MOF synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for synthesizing MOFs with this compound?
A1: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve many metal salts and organic linkers.[7] However, other high-boiling point polar aprotic solvents like N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc) can also be effective and may influence crystal growth differently. If crystallinity issues persist, screening different solvents is a recommended step.
-
Q2: How does the choice of metal precursor affect crystallinity?
A2: The metal precursor's counter-ion can influence the reaction kinetics. For example, metal nitrates might lead to faster reaction rates compared to metal acetates or chlorides, potentially resulting in lower crystallinity. If you are using a highly reactive metal salt, consider switching to one with a more coordinating anion to slow down the formation of metal-linker bonds.
-
Q3: Can the reaction time be optimized to improve crystallinity?
A3: Yes, reaction time is another crucial parameter. Insufficient time may not allow for complete crystal growth, while excessively long times can sometimes lead to the formation of less stable, kinetically favored phases. A time-course study, where aliquots are taken from the reaction at different time points (e.g., 6, 12, 24, 48 hours) and analyzed by PXRD, can help determine the optimal reaction duration.
-
Q4: My product appears crystalline under SEM, but the PXRD pattern is poor. What could be the reason?
A4: This suggests that your material may consist of very small nanocrystals that are agglomerated into larger particles. While the overall morphology observed by Scanning Electron Microscopy (SEM) may appear crystalline, the individual crystallite size is too small to produce sharp diffraction peaks in PXRD. Techniques like Transmission Electron Microscopy (TEM) can provide more insight into the size and morphology of the primary nanoparticles. Strategies to promote crystal growth, such as using modulators or slower reaction rates, are recommended.
-
Q5: Are there alternative synthesis methods I can try if solvothermal methods consistently fail?
A5: Yes, if conventional solvothermal synthesis is not yielding a crystalline product, you might explore other methods. Microwave-assisted synthesis can sometimes rapidly produce highly crystalline MOFs.[8] Electrochemical synthesis is another technique that can offer better control over crystal growth.[8] Additionally, room temperature synthesis methods have been successfully employed for some MOFs and could be attempted.[9]
Relationship between Synthesis Parameters and Crystallinity
The diagram below illustrates the interplay between key synthesis parameters and their effect on nucleation and crystal growth, which ultimately determines the final crystallinity of the MOF.
Caption: The influence of synthesis parameters on the crystallization process and final MOF crystallinity.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
Technical Support Center: Enhancing the Water Stability of Zirconium-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of zirconium-based metal-organic frameworks (MOFs) in aqueous environments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Zr-MOF (e.g., UiO-66) is showing signs of degradation (loss of crystallinity, linker leaching) in water. What are the primary causes and how can I improve its stability?
Answer:
Degradation of Zr-MOFs in water is often due to the hydrolysis of the metal-linker coordination bonds. While Zr-MOFs like UiO-66 are known for their relatively high water stability compared to other MOFs, they can still degrade under certain conditions, especially at extreme pH values.[1][2] The primary strategies to enhance water stability involve modifying the MOF to protect the vulnerable coordination sites.
Troubleshooting Steps:
-
Assess the pH of your aqueous solution: UiO-66 is generally stable in a pH range of 1-9, but its stability can decrease in highly alkaline or acidic conditions.[2]
-
Consider Post-Synthetic Modification (PSM): Introduce hydrophobic functional groups to the organic linkers to repel water molecules from the coordination nodes.
-
Implement Defect Engineering: Controlled introduction of defects can sometimes enhance stability or provide sites for subsequent functionalization.
-
Employ Ligand Rigidification: Synthesize your MOF with more rigid organic linkers to improve the overall framework robustness.
2. I want to use post-synthetic modification (PSM) to make my UiO-66 more hydrophobic. How do I do that?
Answer:
Post-synthetic modification is a powerful technique to functionalize the organic linkers of your MOF after its initial synthesis. To increase hydrophobicity, you can introduce non-polar or fluorinated groups. A common method involves using an amino-functionalized Zr-MOF (e.g., UiO-66-NH₂) as a starting point and then reacting the amino groups with hydrophobic molecules.
Experimental Protocol: Hydrophobic Functionalization of UiO-66-NH₂
This protocol is adapted from a procedure using benzoyl chlorides to functionalize UiO-66-NH₂.[3]
Materials:
-
UiO-66-NH₂
-
Substituted benzoyl chloride (e.g., p-toluoyl chloride, 4-fluorobenzoyl chloride)
-
Acetone
-
Round bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Activate the UiO-66-NH₂ by heating under vacuum to remove any guest molecules from the pores.
-
Place 500 mg of the activated UiO-66-NH₂ in a round bottom flask.
-
Begin slowly stirring the solid and heat the flask to 115 °C.
-
Slowly add 10 mL of the desired substituted benzoyl chloride dropwise to the stirring MOF.
-
Continue stirring the mixture at 115 °C for 20 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product and wash it thoroughly with acetone to remove any unreacted benzoyl chloride and byproducts.
-
Dry the resulting hydrophobic MOF under vacuum.
Expected Outcome:
The amino groups on the UiO-66-NH₂ will react with the benzoyl chloride to form amide bonds, resulting in a more hydrophobic material. This can be confirmed by measuring the water contact angle of a pressed pellet of the MOF.
3. I've heard that creating defects in UiO-66 can improve its properties. How can I intentionally introduce defects, and will this not compromise its stability?
Answer:
Controlled defect engineering can indeed enhance properties like porosity and catalytic activity, and in some cases, can be a pathway to improved stability through subsequent functionalization at the defect sites. Defects, such as missing linkers or clusters, are typically introduced during synthesis by adding a "modulator," which is a monocarboxylic acid that competes with the dicarboxylic acid linker for coordination to the metal clusters.[4] While a high concentration of defects can lead to a decrease in stability, a controlled amount can be beneficial.
Experimental Protocol: Synthesis of Defective UiO-66 using a Modulator
This protocol describes the synthesis of a highly defective UiO-66 using formic acid as a modulator.[5]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (FA)
-
Deionized water
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
In a vial, dissolve 0.60 g (2.5 mmol) of ZrCl₄ in 40 mL of DMF.
-
To this solution, add 0.135 mL (7.5 mmol) of water, 9.4 mL (250 mmol) of formic acid, and 0.435 g (2.5 mmol) of BDC.
-
Sonicate the mixture until all solids are completely dissolved.
-
Divide the solution into four 10 mL vials.
-
Heat the vials in an oven at 120 °C for 16 hours.
-
After cooling, collect the solid product by centrifugation.
-
Wash the product sequentially with DMF (soaking for 2 hours), water (soaking for 2 hours), and acetone (soaking for 10 minutes).
-
Dry the final product in an oven at 80 °C for 2 hours.
Expected Outcome:
The resulting UiO-66 will have a higher surface area and pore volume compared to a defect-free analogue due to the presence of missing linkers and/or clusters.[5] The stability of this defective MOF can then be enhanced by post-synthetic modification at the newly created open coordination sites.
Data Presentation
Table 1: Comparison of BET Surface Area of Pristine and Modified UiO-66
| MOF Sample | Synthesis/Modification Method | BET Surface Area (m²/g) | Reference |
| Pristine UiO-66 | Solvothermal | ~1100 | [5] |
| Defective UiO-66 | Formic acid modulator | 1450 | [5] |
| IrEDTA@UiO-66 | Post-synthetic exchange on defective UiO-66 | 547 | [5] |
| sp-UiO-66-NH₂(Pr) | Spray synthesis with Zr(OnPr)₄ | 1263 | [6] |
Table 2: Linker Leaching from UiO-66 in Various Aqueous Media
| Medium | Time | Linker Released (%) | Reference |
| Water (pH 3.8) | 4 h | 0.2 | [7] |
| TRIS buffer (0.05 M, pH 7.5) | 15 min | 1.1 | [7] |
| TRIS buffer (0.05 M, pH 7.5) | 4 h | 3.6 | [7] |
| HEPES buffer (0.05 M, pH 7.5) | 4 h | 12.3 | [7] |
| Phosphate buffer (0.05 M, pH 7.5) | 4 h | 2.5 | [7] |
| UiO-66-NH₂ in water (wide pH range) | 20 h | < 0.02 | [8] |
Visualizations
Caption: Workflow for improving the water stability of Zirconium-based MOFs.
Caption: Troubleshooting flowchart for addressing Zr-MOF instability in water.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Metal-Organic Frameworks
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker dissociation and framework collapse in Metal-Organic Frameworks (MOFs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of MOFs.
Q1: What are the primary causes of linker dissociation and framework collapse in MOFs?
A1: Linker dissociation and subsequent framework collapse in MOFs are primarily caused by the cleavage of the coordination bonds between the metal clusters (nodes) and the organic linkers. This can be triggered by several factors:
-
Chemical Environment: Exposure to water, acidic, or basic solutions can lead to the hydrolysis of the metal-linker bonds. The specific pH at which a MOF begins to degrade is highly dependent on its composition. For instance, many carboxylate-based MOFs are unstable in basic conditions, while some azolate-based MOFs can withstand a wider pH range.[1]
-
Thermal Stress: At elevated temperatures, organic linkers can decompose, leading to a loss of the framework structure. The thermal stability of a MOF is determined by the strength of its metal-linker bonds and the decomposition temperature of the organic components.
-
Mechanical Stress: Physical pressures, such as those applied during pelletization for industrial applications, can cause the framework to collapse, especially in MOFs with large pores and low density.
-
Solvent Activation: The process of removing solvent molecules from the pores of the MOF after synthesis, known as activation, can induce framework collapse. This is often due to capillary forces exerted by the solvent on the pore walls as it evaporates.[2][3][4]
Q2: How can I improve the stability of my MOFs?
A2: Several strategies can be employed to enhance the thermal, chemical, and mechanical stability of MOFs:
-
De Novo Synthesis:
-
Stronger Coordination Bonds: Utilize metal ions and linkers that form stronger coordination bonds. For example, high-valent metal ions like Cr(III), Zr(IV), and Fe(III) often form more robust MOFs with carboxylate linkers.[1]
-
Rigid and Bulky Linkers: Employing rigid and sterically hindered linkers can provide greater structural integrity and protect the coordination sites from destabilizing guest molecules.
-
Hydrophobic Linkers: Incorporating hydrophobic functional groups into the linkers can repel water and improve the MOF's stability in aqueous environments.
-
-
Post-Synthetic Modification (PSM):
-
Functionalization: The surface of the MOF can be functionalized to enhance its hydrophobicity and stability.
-
Capping Agents: Introducing molecules that can cap the metal nodes can protect them from solvent attack.
-
-
Framework Interpenetration: Synthesizing MOFs with interpenetrated frameworks, where two or more independent networks are intertwined, can significantly enhance mechanical stability.
-
Guest Molecule Encapsulation: Encapsulating stabilizing guest molecules within the pores can help to buttress the framework.
Q3: My MOF has poor crystallinity. What are the likely causes and how can I fix it?
A3: Poor crystallinity in MOFs often results from rapid and uncontrolled nucleation and crystal growth. Common causes and potential solutions include:
-
Rapid Precipitation: If the MOF precipitates too quickly from the solution, it can lead to the formation of amorphous material or very small crystallites.
-
Solution: Try lowering the reaction temperature, reducing the concentration of the reactants, or using a different solvent system to slow down the crystallization process.
-
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the deprotonation of the linker and the formation of the metal nodes, thereby affecting crystallinity.
-
Solution: Experimentally screen a range of pH values to find the optimal conditions for your specific MOF system.
-
-
Use of Modulators: Modulators are molecules, typically monofunctional ligands like acetic acid or benzoic acid, that compete with the linker for coordination to the metal center. This competition slows down the rate of framework assembly, allowing for the formation of larger and more crystalline domains.[5]
-
Solution: Introduce a modulator into your synthesis. The type and concentration of the modulator will need to be optimized for your system.
-
-
Seeding: Introducing a small number of pre-synthesized, well-crystalline MOF particles (seeds) into the reaction mixture can promote heterogeneous nucleation and lead to the growth of larger, more uniform crystals.[6][7]
Q4: My MOF framework collapses during solvent activation. What can I do to prevent this?
A4: Framework collapse during activation is a common problem, often caused by the surface tension of the solvent pulling the framework inward as it is removed.[2][3][4] Here are some strategies to prevent this:
-
Solvent Exchange: Before heating to remove the solvent, exchange the high-boiling point synthesis solvent (like DMF or DEF) with a more volatile solvent that has a lower surface tension, such as ethanol, acetone, or hexane.[2][3][8][9] This exchange should be performed multiple times to ensure complete replacement.
-
Supercritical Drying: This technique involves replacing the solvent with liquid carbon dioxide and then bringing the CO2 to its supercritical state. In this state, there is no surface tension, and the CO2 can be removed without causing framework collapse.[2] This is a very effective but more technically demanding method.
-
Freeze-Drying: The solvent in the pores can be frozen and then removed by sublimation under vacuum. This can also prevent the formation of a liquid-gas interface and the associated capillary forces.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common experimental issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of crystallinity after synthesis (as observed by PXRD) | 1. The MOF is unstable in the mother liquor or in air. 2. The MOF is sensitive to moisture. | 1. Immediately after synthesis, wash the crystals with a suitable solvent and dry them under vacuum or inert gas. 2. Handle and store the MOF in a glovebox or desiccator. |
| Broad or absent peaks in the PXRD pattern of a newly synthesized MOF | 1. The product is amorphous or has very small crystallites. 2. The reaction conditions (temperature, time, pH) are not optimal. | 1. Optimize the synthesis conditions: try different temperatures, reaction times, or reactant concentrations. 2. Introduce a modulator (e.g., acetic acid, benzoic acid) to control the nucleation and growth rate.[5] 3. Use a seeding method to encourage the growth of larger crystals.[6][7] |
| Significant decrease in BET surface area after activation | 1. The framework has partially or completely collapsed. 2. The pores are blocked by residual solvent or linker molecules. | 1. Optimize the activation procedure: use a thorough solvent exchange with a low surface tension solvent.[2][3][8][9] 2. Consider using supercritical drying or freeze-drying for very sensitive MOFs.[2] 3. Ensure complete removal of unreacted starting materials by thorough washing after synthesis. |
| Unexpected weight loss at low temperatures in TGA analysis | 1. Incomplete removal of solvent from the pores. | 1. Extend the activation time or increase the activation temperature (if the MOF is thermally stable enough). 2. Ensure a thorough solvent exchange has been performed before activation. |
| Changes in the IR spectrum (e.g., shifts in carboxylate stretching frequencies) after stability testing | 1. Linker dissociation or a change in the coordination mode of the linker to the metal center. | 1. Correlate the IR data with PXRD to confirm if a loss of crystallinity has occurred. 2. This indicates instability under the tested conditions. Consider the strategies in FAQ Q2 to improve stability. |
Section 3: Quantitative Data on MOF Stability
The stability of a MOF is highly dependent on its specific chemical composition and structure. The following tables provide a summary of the stability of some common MOFs under different conditions.
Table 1: Thermal Stability of Selected MOFs
| MOF | Metal Node | Organic Linker | Decomposition Temperature (°C) | Reference(s) |
| MOF-5 | Zn₄O | Terephthalic acid | ~400-500 | [10] |
| HKUST-1 | Cu₂ paddlewheel | 1,3,5-Benzenetricarboxylic acid | ~250-300 | |
| MIL-53(Al) | Al-OH chain | Terephthalic acid | ~500 | [11] |
| MIL-100(Fe) | Fe₃O trimer | 1,3,5-Benzenetricarboxylic acid | ~270 | [11] |
| MIL-101(Cr) | Cr₃O trimer | Terephthalic acid | >275 | [1] |
| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid | ~400-540 | [11] |
| ZIF-8 | Zn | 2-Methylimidazole | ~400-500 |
Decomposition temperatures are approximate and can vary based on the experimental conditions (e.g., heating rate, atmosphere).
Table 2: Chemical Stability of Selected MOFs in Aqueous Solutions
| MOF | Stable pH Range | Notes | Reference(s) |
| MOF-5 | Unstable in water | Rapidly decomposes in the presence of moisture. | |
| HKUST-1 | ~4-9 | Stable for short periods in neutral water, but degrades over time. | |
| MIL-53(Al) | ~2-12 | Shows good stability in both acidic and basic conditions. | [1] |
| MIL-101(Cr) | ~1-12 | Exceptionally stable across a wide pH range. | [1] |
| UiO-66 | ~1-9 | Highly stable in acidic and neutral conditions, but degrades in strong bases. | [12] |
| ZIF-8 | ~7-12 | Stable in neutral to basic conditions, but decomposes in acidic solutions. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to assess MOF stability.
Protocol for Powder X-ray Diffraction (PXRD) Analysis of MOF Stability
Objective: To assess the crystallinity and structural integrity of a MOF before and after exposure to a specific chemical or thermal stress.
Materials:
-
As-synthesized and activated MOF powder.
-
Stressing agent (e.g., water, acidic/basic solution).
-
Sample holders for PXRD.
-
Powder X-ray diffractometer.
Procedure:
-
Initial Characterization:
-
Grind a small amount of the activated MOF powder to a fine, homogenous consistency.
-
Mount the powder on a sample holder.
-
Collect a PXRD pattern of the pristine MOF. Typical settings for many diffractometers are a 2θ range of 5-50° with a step size of 0.02°.
-
-
Stability Test:
-
Suspend a known amount of the MOF powder in the desired solution (e.g., 10 mg of MOF in 10 mL of a pH 4 buffer).
-
Stir the suspension for a predetermined period (e.g., 24 hours) at a specific temperature.
-
For thermal stability, place the MOF powder in an oven at the desired temperature for a set time.
-
-
Post-Stress Characterization:
-
After the stability test, collect the MOF powder by centrifugation or filtration.
-
Wash the powder thoroughly with a suitable solvent (e.g., water, then ethanol) to remove any residual stressing agent.
-
Dry the MOF powder under vacuum.
-
Collect a PXRD pattern of the treated MOF using the same instrument settings as in step 1.
-
-
Data Analysis:
-
Compare the PXRD pattern of the treated MOF with that of the pristine MOF.
-
No change in peak positions or intensities: The MOF is stable under the tested conditions.
-
Decrease in peak intensities and/or peak broadening: The MOF has partially lost its crystallinity.
-
Disappearance of characteristic peaks: The MOF framework has collapsed, and the material is now amorphous.
-
Appearance of new peaks: A phase change or decomposition to a new crystalline product may have occurred.
-
Protocol for Thermogravimetric Analysis (TGA) of MOF Thermal Stability
Objective: To determine the decomposition temperature of a MOF.
Materials:
-
Activated MOF powder.
-
TGA instrument with a sensitive microbalance.
-
Inert gas (e.g., nitrogen, argon) and/or air.
Procedure:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove all guest and solvent molecules.
-
Weigh a small amount of the MOF (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).[10]
-
-
Data Analysis:
-
Plot the weight of the sample as a function of temperature.
-
The initial weight loss at temperatures below ~150 °C is typically due to the removal of residual adsorbed solvent or water.
-
The sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the MOF framework. The onset temperature of this weight loss is considered the decomposition temperature of the MOF.[13][14]
-
The final residual mass should correspond to the theoretical weight percentage of the metal oxide or metal product.
-
Protocol for Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To measure the specific surface area and pore volume of a MOF, which can be used to assess framework integrity after activation or stability testing.
Materials:
-
Activated MOF powder.
-
Gas sorption analyzer.
-
Analysis gas (typically nitrogen) and helium for free space determination.
-
Sample tubes.
Procedure:
-
Sample Preparation and Degassing:
-
Weigh an appropriate amount of the MOF powder (typically 50-100 mg) into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed molecules from the pores. The degassing temperature should be well below the decomposition temperature of the MOF.
-
-
Analysis:
-
After degassing, weigh the sample tube again to determine the exact mass of the degassed MOF.
-
Transfer the sample tube to the analysis port of the instrument.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀).
-
-
Data Analysis:
-
The instrument's software will generate an adsorption-desorption isotherm.
-
The BET model is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.[15][16][17]
-
The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to 1.[15]
-
A significant reduction in the BET surface area and pore volume after a stability test is a strong indicator of framework collapse.[18][19]
-
Section 5: Visual Guides
This section provides diagrams to illustrate key concepts and workflows related to MOF stability.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 4. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 8. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dincagroup.mit.edu [dincagroup.mit.edu]
- 13. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Activating and Managing Guest Molecules in MOFs
This guide provides researchers, scientists, and drug development professionals with practical answers and troubleshooting solutions for common issues encountered during the activation of Metal-Organic Frameworks (MOFs) and the subsequent loading and removal of guest molecules.
Frequently Asked Questions (FAQs): MOF Activation
Q1: What is MOF activation and why is it a critical step?
A1: MOF activation is the process of removing guest molecules, such as solvents and unreacted ligands, from the pores of a newly synthesized MOF.[1][2] This step is crucial because these residual molecules occupy the internal pores, blocking access to the vast internal surface area that gives MOFs their unique properties.[1][3] Successful activation is essential for almost all MOF applications, including gas storage, separation, catalysis, and drug delivery, as it makes the porous network accessible.[4][5]
Q2: What are the primary methods for activating MOFs?
A2: The main strategies for MOF activation include:
-
Thermal Activation: Heating the MOF under a vacuum to evaporate guest molecules. This is the simplest method but can be too harsh for delicate structures.[6][7]
-
Solvent Exchange: Soaking the MOF in a series of solvents, gradually replacing the high-boiling-point synthesis solvent with a more volatile, low-surface-tension solvent before thermal activation.[1][8] This is a gentler approach that reduces the risk of framework collapse.[8][9]
-
Supercritical Drying (SCD): Using a supercritical fluid, typically CO₂, to remove the solvent.[1][10] This method completely avoids the capillary forces that cause pore collapse by eliminating the liquid-gas phase transition, making it ideal for fragile MOFs.[1][10][11]
-
Other Methods: Less common techniques include freeze-drying and chemical treatments.[6][12][13]
Q3: What causes a MOF to lose its structure or "collapse" during activation?
A3: Framework collapse is a common problem that occurs when the forces exerted on the framework during solvent removal are stronger than the coordination bonds holding the structure together.[4][11] The primary cause is the formation of large capillary stresses as the liquid-gas interface of the evaporating solvent moves through the pores.[3][11][14] Solvents with high surface tension exert stronger capillary forces, increasing the likelihood of collapse.[9][15]
Troubleshooting Guide: MOF Activation
Q4: My MOF's measured BET surface area is much lower than the theoretical value. What went wrong?
A4: A low surface area is a common issue that can point to several problems:
-
Incomplete Activation: Residual solvent or guest molecules may still be trapped within the pores.[5][16] This can happen if the activation temperature was too low, the vacuum was insufficient, or the duration was too short.
-
Framework Collapse: The MOF may have partially or fully lost its crystalline structure during activation.[4][17] This is often indicated by a loss of sharp peaks in the Powder X-ray Diffraction (PXRD) pattern. The collapse is typically caused by strong capillary forces from high-surface-tension solvents.[9][11]
-
Pore Blockage: Even if the bulk of the framework is intact, guest molecules can sometimes block access to the pores from the surface.[5]
Solution Workflow:
References
- 1. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 2. Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 6. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 10. tousimis.com [tousimis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Overcoming substrate and product inhibition in enzymatic synthesis of nicotinic acids
Welcome to the technical support center for the enzymatic synthesis of nicotinic acids. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges, particularly substrate and product inhibition, encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzymatic reaction stops or slows down prematurely, even though there seems to be sufficient substrate. What could be the cause?
A1: This is a classic sign of either substrate or product inhibition. At high concentrations, the substrate (3-cyanopyridine) can bind to the enzyme in a non-productive manner, hindering the catalytic process.[1] Similarly, as the product (nicotinic acid) accumulates, it can bind to the enzyme's active site, competing with the substrate and reducing the reaction rate.[2][3]
Troubleshooting Steps:
-
Analyze Reaction Kinetics: Monitor the reaction progress over time at different initial substrate concentrations. A rapid initial rate followed by a sharp decrease suggests inhibition.
-
Test for Product Inhibition: Add varying concentrations of nicotinic acid to the initial reaction mixture (with a fixed substrate concentration) and observe the effect on the initial reaction rate. A decrease in rate with increasing product concentration confirms product inhibition.
-
Implement a Fed-Batch Strategy: Instead of adding all the substrate at once, a fed-batch approach can maintain a low, optimal substrate concentration, thus avoiding substrate inhibition and minimizing product accumulation at any given time.[1][4]
-
Consider Enzyme Immobilization: Immobilizing the nitrilase enzyme can enhance its stability and, in some cases, alter its microenvironment to reduce the impact of inhibitors.[5][6]
Q2: I am observing significant substrate inhibition. What concentration of 3-cyanopyridine is generally recommended?
A2: The optimal 3-cyanopyridine concentration can vary depending on the specific nitrilase enzyme being used. However, studies have shown that inhibition often occurs at concentrations above 50-75 mM for many wild-type nitrilases.[1] For instance, nitrilases from Nocardia globerula NHB-2, Fusarium proliferatum ZJB-09150, and Stenotrophomonas maltophilia AC21 show inhibition at concentrations greater than 50 mM, >60 mM, and >70 mM, respectively.[1] Some whole-cell nitrilases, like that from Gordonia terrae, can tolerate up to 75 mM.[1] Complete inhibition has been observed at concentrations as high as 500 mM.[1]
Recommendation: Start with a substrate concentration in the range of 50-100 mM and optimize based on your specific enzyme's performance. If higher product titers are required, a fed-batch strategy is highly recommended.[4][7]
Q3: How can I overcome product inhibition to achieve a higher final concentration of nicotinic acid?
A3: Product inhibition by nicotinic acid is a common bottleneck. Several strategies can be employed to mitigate this issue:
-
Fed-Batch Reaction: This is one of the most effective methods. By incrementally feeding the substrate, the concentration of the inhibitory product is kept relatively low throughout the reaction, allowing for a higher final accumulation.[2][4]
-
Enzyme Immobilization: Immobilizing the enzyme in a packed-bed bioreactor can create a continuous process where the product is constantly removed from the vicinity of the enzyme, preventing inhibitory buildup.[5][8] This approach has been shown to maintain 100% conversion over multiple batches.[5]
-
In Situ Product Removal (ISPR): This advanced technique involves integrating a product removal step directly into the reaction vessel. Methods like reactive solvent extraction can be used to selectively remove nicotinic acid as it is formed.[9]
-
Enzyme Engineering: Site-directed mutagenesis can be used to develop nitrilase variants with increased tolerance to product inhibition.[10][11][12]
Q4: What are the advantages of using immobilized enzymes for nicotinic acid synthesis?
A4: Enzyme immobilization offers several key advantages for industrial-scale production:
-
Enhanced Stability: Immobilized enzymes often exhibit improved thermal and pH stability.[5]
-
Reusability: The ability to recover and reuse the biocatalyst for multiple reaction cycles significantly reduces costs.[4] Immobilized cells have been successfully reused for up to 25 cycles with 100% activity.[4]
-
Continuous Production: Immobilization facilitates the use of continuous reactor systems, such as packed-bed bioreactors, which can lead to higher productivity.[5][8]
-
Reduced Product Inhibition: In a continuous flow setup, the product is continuously washed away from the enzyme, minimizing inhibition.[8]
-
Improved Product Purity: Immobilization can simplify the downstream purification process by easily separating the biocatalyst from the product solution.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of nicotinic acid.
Table 1: Substrate and Product Inhibition Thresholds for Various Nitrilases
| Nitrilase Source | Substrate (3-cyanopyridine) Inhibition Threshold | Reference |
| Nocardia globerula NHB-2 | > 50 mM | [1] |
| Fusarium proliferatum ZJB-09150 | > 60 mM | [1] |
| Stenotrophomonas maltophilia AC21 | > 70 mM | [1] |
| Gordonia terrae | > 75 mM (complete inhibition at 500 mM) | [1] |
Table 2: Performance of Different Biocatalytic Strategies for Nicotinic Acid Production
| Biocatalytic Strategy | Enzyme/Strain | Substrate Concentration | Reaction Time | Conversion/Yield | Reference |
| Whole-Cell Catalysis (Fed-Batch) | Nocardia globerula NHB-2 | 100 mM (20 feedings) | Not Specified | 1,136 mM Nicotinic Acid | [4] |
| Whole-Cell Catalysis (Fed-Batch) | Gordonia terrae MTCC8139 | 1650 mM (22 feedings) | 330 min | 202 g/L Nicotinic Acid | [1] |
| Immobilized Whole Cells (Packed-Bed Bioreactor) | E. coli expressing Acidovorax facilis 72W nitrilase | 0.8 M | 90 min | 90% Yield | [5][8] |
| Immobilized Recombinant E. coli | Alcaligenes faecalis nitrilase | 1 M | 5 h | 100% Conversion | [4] |
| Whole-Cell Catalysis (Mutant Strain) | Gordonia terrae MN12 | 100 mM | 15 min | 100% Conversion | [4][7] |
Experimental Protocols
Protocol 1: Fed-Batch Synthesis of Nicotinic Acid Using Whole Cells
This protocol is based on the methodology used for Gordonia terrae.[1]
-
Biocatalyst Preparation: Cultivate Gordonia terrae cells and induce nitrilase expression. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0). Resuspend the cell pellet in the same buffer to a desired concentration (e.g., corresponding to 10 U of nitrilase activity per ml of reaction).
-
Reaction Setup: In a temperature-controlled reactor (e.g., 1 L) maintained at 40°C, add the prepared whole-cell biocatalyst suspension.
-
Substrate Feeding: Prepare a concentrated stock solution of 3-cyanopyridine. Start the reaction by adding an initial aliquot of the substrate to a final concentration of 75 mM.
-
Fed-Batch Operation: At regular intervals (e.g., every 15 minutes), add another aliquot of the 3-cyanopyridine stock solution to maintain the substrate concentration within the optimal, non-inhibitory range.
-
Monitoring: Periodically take samples from the reactor and analyze the concentrations of 3-cyanopyridine and nicotinic acid using HPLC.
-
Reaction Completion and Product Recovery: Continue the feeding until the desired product concentration is reached or the enzyme activity significantly drops. The reaction can be stopped by separating the biocatalyst (e.g., centrifugation). The supernatant containing the nicotinic acid can then be subjected to downstream purification processes.[13]
Protocol 2: Nicotinic Acid Synthesis Using Immobilized Whole Cells in a Packed-Bed Bioreactor
This protocol is a generalized procedure based on the work with immobilized E. coli expressing nitrilase.[5]
-
Cell Immobilization:
-
Prepare a suspension of recombinant E. coli cells expressing the desired nitrilase.
-
Mix the cell suspension with a sodium alginate solution (e.g., 2.5% w/v).
-
Extrude the mixture dropwise into a CaCl₂ solution (e.g., 30 mM) to form calcium alginate beads encapsulating the cells.
-
Optionally, cross-link the beads with glutaraldehyde and polyethyleneimine to enhance mechanical strength and stability.
-
Wash the immobilized cell beads thoroughly with buffer.
-
-
Packed-Bed Bioreactor Setup:
-
Pack a column with the immobilized cell beads.
-
Equilibrate the column by pumping a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0) through the packed bed at a controlled flow rate and temperature (e.g., 30°C).
-
-
Continuous Reaction:
-
Prepare a substrate solution of 3-cyanopyridine in the same buffer at the desired concentration (e.g., 0.8 M).
-
Continuously feed the substrate solution through the packed-bed bioreactor at a determined flow rate (e.g., 2 mL/min).
-
-
Product Collection and Analysis:
-
Collect the effluent from the bioreactor, which contains the nicotinic acid product.
-
Monitor the conversion of 3-cyanopyridine to nicotinic acid in the effluent using HPLC.
-
-
Bioreactor Regeneration and Reuse:
-
After each batch or when conversion rates decrease, the bioreactor can be washed with buffer to remove any residual product and prepare it for the next run. The immobilized cells can be reused for multiple cycles.[5]
-
Visual Guides
Caption: Enzymatic conversion of 3-cyanopyridine to nicotinic acid.
Caption: Mechanisms of substrate and product inhibition.
Caption: Workflow for a fed-batch enzymatic synthesis process.
References
- 1. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved nitrilase-mediated bioprocess for synthesis of nicotinic acid from 3-cyanopyridine with hyperinduced Nocardia globerula NHB-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. e-century.us [e-century.us]
- 11. Exploring residues crucial for nitrilase function by site directed mutagenesis to gain better insight into sequence-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational modeling for mutational analysis of nitrilase enzyme towards enhancement of binding empathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up MOF Production with 5-(4-Formylphenyl)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Metal-Organic Frameworks (MOFs) using the 5-(4-Formylphenyl)nicotinic acid linker. It includes a detailed troubleshooting guide, frequently asked questions, and representative experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when scaling up MOF synthesis from benchtop to pilot scale?
A1: Scaling up MOF production presents several challenges that can affect yield, purity, and material properties. Key issues include ensuring homogeneous mixing and heat transfer within larger reactor volumes, managing solvent usage and recovery, controlling nucleation and crystal growth for consistent particle size, and the potential for increased impurities or batch-to-batch variability.[1][2] Continuous flow synthesis methods are being explored to mitigate some of these challenges by offering better control over reaction parameters.
Q2: How does the functionalized linker, this compound, influence the synthesis process?
A2: The bifunctional nature of this linker, containing both a carboxylate/pyridyl group for coordination and a reactive aldehyde group, introduces specific considerations. The aldehyde group can potentially undergo side reactions under certain solvothermal conditions, and its presence may influence the solubility of the linker and the nucleation of the MOF.[3] The nicotinic acid moiety provides a common coordination site for forming stable MOF structures.
Q3: What synthesis methods are most suitable for scaling up production of MOFs with this type of linker?
A3: While traditional solvothermal batch synthesis is common at the lab scale, it can be challenging to scale up.[4][5] For larger quantities, methods such as continuous flow synthesis, mechanochemical synthesis (which reduces solvent use), and microwave-assisted synthesis (which can shorten reaction times) are promising alternatives.[2][6][7] The choice of method will depend on the desired particle characteristics, cost considerations, and the specific metal node being used.
Q4: Which characterization techniques are essential to ensure the quality of the scaled-up MOF product?
A4: A suite of characterization techniques is necessary to confirm the successful synthesis and quality of the MOF. These include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.[8]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent removal.[8]
-
Gas Sorption Analysis (e.g., N₂ at 77K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical indicators of porosity.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the linker's functional groups within the final framework.[8][9]
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size distribution of the MOF crystals.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of MOFs using this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reagent Stoichiometry | The ratio of metal precursor to organic linker is crucial. For some MOFs, an excess of the metal salt is used to control crystal growth.[11] Systematically vary the metal-to-linker ratio to find the optimal condition. |
| Suboptimal Reaction Temperature | Temperature affects both nucleation and crystal growth. If the temperature is too low, the reaction may not proceed; if too high, it could lead to decomposition or the formation of a dense, non-porous phase.[5] Screen a range of temperatures (e.g., 80°C to 150°C for solvothermal synthesis). |
| Inappropriate Solvent System | The solubility of both the metal salt and the linker is critical. N,N-Dimethylformamide (DMF) is a common solvent, but its decomposition at high temperatures can affect the reaction.[12] Consider using alternative solvents like N,N-diethylformamide (DEF) or a co-solvent system. |
| Incorrect pH or Modulator Concentration | The addition of modulators (e.g., monocarboxylic acids like acetic acid) can be essential for achieving high crystallinity and yield by competing with the linker for coordination to the metal center, thereby slowing down the reaction.[13] Optimize the type and concentration of the modulator. |
Problem 2: Poor Crystallinity or Amorphous Product
| Potential Cause | Suggested Solution |
| Reaction Rate is Too Fast | Rapid precipitation often leads to amorphous materials. To slow down the reaction, you can lower the temperature, reduce reagent concentrations, or introduce a modulator like acetic acid or benzoic acid.[13] |
| Presence of Impurities | Impurities in the starting materials or solvent can inhibit crystal growth. Ensure high-purity reagents and solvents are used. |
| Insufficient Reaction Time | Crystallization can be a slow process. Extend the reaction time (e.g., from 24 hours to 48 or 72 hours) to allow for the formation of a well-ordered crystalline structure. |
Problem 3: Low Surface Area (Low Porosity)
| Potential Cause | Suggested Solution |
| Pore Collapse During Activation | The removal of solvent molecules from the pores after synthesis can cause the framework to collapse, especially in large-pored MOFs.[12] Employ a gentle activation procedure, such as solvent exchange with a low-boiling-point solvent (e.g., acetone or chloroform) followed by gradual heating under vacuum. Supercritical CO₂ drying is another effective method. |
| Interpenetrated Framework Formation | Sometimes, two or more identical frameworks can form within each other, reducing the accessible pore volume. This can sometimes be controlled by modifying the linker length or the synthesis conditions (temperature, concentration). |
| Residual Solvent or Linker in Pores | Incomplete removal of guest molecules or unreacted linker will block the pores. Confirm complete activation using TGA to see the characteristic plateau of a solvent-free framework. Perform additional washing steps before activation.[10] |
Problem 4: Batch-to-Batch Inconsistency During Scale-Up
| Potential Cause | Suggested Solution |
| Inhomogeneous Heating and Mixing | In larger reactors, temperature and concentration gradients can lead to different nucleation and growth conditions in different parts of the vessel.[1] Use reactors with efficient mechanical stirring and multiple heating zones to ensure uniformity. |
| Changes in Surface-to-Volume Ratio | As the reactor size increases, the surface-to-volume ratio decreases, which can affect nucleation rates.[2] Consider continuous flow reactors, which maintain a high surface-to-volume ratio regardless of production scale. |
| Difficulty in Product Isolation and Washing | Handling larger volumes of product and solvent can be challenging. Ensure that filtration and washing procedures are scaled appropriately to efficiently remove unreacted starting materials and impurities. |
Experimental Protocols & Data
Representative Solvothermal Synthesis Protocol (Lab-Scale)
This protocol is a representative example based on common procedures for synthesizing Zr-based MOFs with functionalized carboxylic acid linkers.[13][14] Optimization will be required for specific applications.
-
Reagent Preparation: In a 20 mL glass vial, dissolve this compound and a metal precursor (e.g., Zirconium(IV) chloride, ZrCl₄) in N,N-Dimethylformamide (DMF).
-
Modulator Addition: Add a modulator, such as acetic acid, to the solution. The amount of modulator often needs to be optimized and can range from 10 to 100 equivalents with respect to the linker.
-
Sonication: Sonicate the mixture for approximately 10-15 minutes until a clear, homogeneous solution is formed.
-
Heating: Seal the vial and place it in a preheated oven at a constant temperature (e.g., 120°C) for 24 to 48 hours.
-
Isolation: After cooling to room temperature, a crystalline powder should be present. Decant the mother liquor and wash the solid product by soaking it in fresh DMF (3 x 12 hours) to remove unreacted precursors.
-
Activation: To activate the MOF, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 12 hours). Then, heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150°C) for 12 hours to fully remove the solvent from the pores.
Table 1: Representative Synthesis Parameters
| Parameter | Value |
| Metal Precursor | Zirconium(IV) Chloride (ZrCl₄) |
| Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid |
| Metal:Linker:Modulator Ratio | 1 : 1 : 50 (Molar) |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
Table 2: Representative Characterization Data for a Porous MOF
The following data are illustrative for a highly porous MOF and should be considered target values.
| Property | Value | Method |
| BET Surface Area | 1500 - 2500 m²/g | N₂ Sorption at 77K |
| Pore Volume | 0.6 - 1.2 cm³/g | N₂ Sorption at 77K |
| Thermal Stability | > 350 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Key FTIR Peaks | ~1700 cm⁻¹ (C=O, aldehyde), ~1600 & ~1400 cm⁻¹ (asymmetric & symmetric COO⁻) | FTIR Spectroscopy |
Visualized Workflows and Logic
Below are diagrams generated using Graphviz to illustrate key processes.
Caption: General workflow for solvothermal synthesis of a MOF.
Caption: Troubleshooting logic for low surface area in MOF products.
References
- 1. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Research Portal [researchportal.scu.edu.au]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks with Functionalized Linkers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) featuring different functionalized organic linkers, with a focus on their application in drug delivery systems. The strategic introduction of functional groups onto the organic linkers of MOFs is a powerful method for tuning their physicochemical properties, thereby enhancing drug loading capacity, controlling release kinetics, and improving biocompatibility.[1][2] This document summarizes key performance data, outlines experimental protocols, and visualizes critical workflows to aid in the rational design of MOF-based therapeutic carriers.
Impact of Linker Functionalization on MOF Properties
The tunability of MOFs at the molecular level allows for the precise control of their properties.[1][2] By modifying the organic linker—the building block that connects the metal nodes—researchers can significantly alter the framework's characteristics. Functional groups can influence:
-
Pore Environment and Surface Chemistry: Introducing polar groups like amino (-NH₂) or hydroxyl (-OH) can create specific interaction sites (e.g., hydrogen bonding) for drug molecules, potentially increasing loading capacity and modulating release rates.[3][4]
-
Stability: The choice of linker and functional groups significantly affects the MOF's stability in biological media.[5][6][7] For instance, Zr-based MOFs like the UiO-66 series are known for their exceptional chemical and thermal stability.[2][7]
-
Biocompatibility: Surface functionalization can be used to attach biocompatible polymers like polyethylene glycol (PEG) or targeting ligands such as folic acid, which enhances stability, reduces cytotoxicity, and allows for targeted delivery to specific cells, such as cancer cells.[5][8][9]
-
Stimuli-Responsiveness: Linkers can be designed to respond to specific physiological triggers, such as changes in pH.[3][10] For example, MOFs can be engineered to be stable at physiological pH (7.4) but decompose in the acidic environment of tumor cells or endosomes, triggering drug release.[5]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies on functionalized MOFs, highlighting the impact of different linkers on their physical properties and drug delivery performance.
Table 1: Comparative Physicochemical Properties of the Functionalized UiO-66 Series
The UiO-66 framework is an ideal platform for comparative studies due to its high stability.[2] The data below illustrates how linker functionalization affects surface area and adsorption capacity. While CO₂ adsorption is shown, it serves as a valuable proxy for how pore chemistry modifications can influence guest molecule interactions, a key factor in drug loading.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[2] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
| Data sourced from BenchChem's comparative guide on UiO-66 and its derivatives.[2] |
Table 2: Drug Loading and Release Performance of Various Functionalized MOFs
Functionalization has a direct and significant impact on drug loading capacity (DLC) and release kinetics. The addition of functional groups can lead to higher drug payloads and more controlled, sustained release profiles.[3][8]
| MOF Type | Functionalization | Model Drug | Drug Loading Capacity (wt%) | Key Release Characteristics |
| Amino-acid functionalized MOFs | L-arginine, L-lysine, etc. | Anticancer drugs (e.g., Doxorubicin) | Up to 50% increase compared to non-functionalized MOFs.[3] | pH-responsive release in acidic environments.[3] |
| Fe-based MOFs (MIL-53) | None (inherent flexibility) | Oridonin | ~56.3% | Sustained release over seven days.[6] |
| Zn-based MOFs (MOF-5 derivatives) | -NH₂, -CH₃, -Br, -OH | Oridonin | Varies significantly with group; steric hindrance from larger groups can reduce capacity.[1] | Release rate is influenced by host-guest interactions and steric effects.[1] |
| Cu-based MOFs (Cu-MOF-2) | Mixed-linker (BDC and 4,4′-dipyridile) | Montelukast Sodium | Higher loading than single-linker Cu-MOF-1.[11][12] | Biphasic release: initial burst followed by a slower, sustained phase.[11] |
| Zr-based MOFs (UiO-66) | -NH₂ and -NO₂ | Calcein (drug mimic) | Functional groups alter loading and release behavior.[6] | Enhanced stability in physiological environments.[13] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of functionalized MOFs. The following are generalized protocols based on common laboratory practices.[2][14]
Synthesis of Functionalized MOFs (Solvothermal Method)
This is a common method for producing crystalline MOFs.[2][12]
-
Precursors: A metal salt (e.g., zirconium tetrachloride for UiO-66) and a functionalized organic linker (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are used.
-
Procedure:
-
Dissolve the metal salt and the organic linker in a solvent, typically N,N-dimethylformamide (DMF), in a Teflon-lined autoclave. The molar ratio of metal to linker is critical, often 1:1.[2]
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[2]
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product sequentially with DMF and ethanol to remove unreacted precursors.
-
Dry the purified MOF under vacuum.
-
Characterization of MOFs
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. The resulting diffraction pattern is compared to simulated or known patterns to verify that the intended framework topology has been achieved.[2][15]
-
Brunauer-Emmett-Teller (BET) Analysis: This technique determines the specific surface area and pore volume. It involves measuring the adsorption and desorption of nitrogen gas at 77 K. Prior to measurement, the MOF sample must be "activated" by heating under vacuum to remove any solvent or guest molecules from the pores.[2][8][14]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOF. The sample is heated at a constant rate under a nitrogen atmosphere, and weight loss is measured as a function of temperature, indicating the removal of solvents and eventual framework decomposition.[2][15]
Drug Loading
-
Method: The immersion or soaking method is widely used.[11]
-
Prepare a solution of the desired drug in a suitable solvent.
-
Disperse a known amount of activated MOF powder into the drug solution.
-
Stir the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash briefly to remove surface-adsorbed drug.
-
Calculate the drug loading capacity by measuring the drug concentration in the supernatant before and after the loading process using UV-Vis spectroscopy.[11][12]
-
In-Vitro Drug Release
-
Method: This experiment simulates drug release in a physiological environment.[11]
-
Disperse a known amount of the drug-loaded MOF into a release medium, such as a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4 for blood or 5.5 for a tumor microenvironment).[11]
-
Maintain the suspension at 37 °C with constant, gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key processes in the development and application of functionalized MOFs.
Caption: Workflow for the synthesis and activation of a functionalized MOF.
Caption: The process of drug loading into a MOF and subsequent stimuli-responsive release.
Caption: The logical relationship between linker functionalization and improved therapeutic outcomes.
References
- 1. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]
- 4. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01044A [pubs.rsc.org]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 7. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 8. sci-rad.com [sci-rad.com]
- 9. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05337D [pubs.rsc.org]
- 10. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Functionalized Linkers in MOF Synthesis: 5-(4-Formylphenyl)nicotinic Acid vs. 5-(4-carboxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and functional properties. This guide provides a comparative analysis of two closely related nicotinic acid-based linkers: 5-(4-formylphenyl)nicotinic acid and 5-(4-carboxyphenyl)nicotinic acid. The key distinction between these linkers lies in the functional group on the phenyl ring—an aldehyde (-CHO) versus a carboxylic acid (-COOH). This seemingly subtle difference can significantly impact the resulting MOF's properties, including its porosity, stability, and potential for post-synthetic modification, thereby influencing its suitability for various applications, from gas storage and separation to catalysis and drug delivery.
While direct comparative studies of MOFs synthesized from these specific linkers are not extensively documented in publicly available literature, we can infer their potential properties and performance based on the well-established roles of formyl and carboxyl functional groups in MOF chemistry. This guide will present a hypothetical comparison based on known principles, supported by generalized experimental protocols and characterization data for analogous MOF systems.
Linker-Directed MOF Properties: A Tale of Two Functional Groups
The introduction of a formyl or a carboxyl group onto the linker backbone imparts distinct chemical functionalities to the resulting MOF. These differences are summarized below:
| Feature | This compound | 5-(4-carboxyphenyl)nicotinic Acid |
| Coordinating Group | Nicotinic acid (pyridine nitrogen and carboxylate) | Nicotinic acid and phenyl carboxylic acid |
| Pendant Functional Group | Aldehyde (-CHO) | Carboxylic acid (-COOH) |
| Potential for Post-Synthetic Modification | High: Aldehyde group is reactive towards amines, hydrazines, etc. | Moderate: Carboxylic acid can be converted to esters, amides. |
| Impact on Porosity | The bulkier formyl group might lead to slightly different pore geometries compared to the carboxyl group. | The additional coordination potential of the second carboxyl group can lead to denser or more interconnected frameworks, potentially affecting porosity. |
| Influence on Catalytic Activity | The aldehyde group can act as a catalytic site or be modified to introduce catalytic functionalities. | The acidic nature of the second carboxyl group can introduce Brønsted acidity, making the MOF a potential acid catalyst. |
| Hydrogen Bonding | The aldehyde oxygen can act as a hydrogen bond acceptor. | The carboxylic acid group is a strong hydrogen bond donor and acceptor, potentially leading to more extensive hydrogen bonding networks within the framework. |
Hypothetical Performance Data
The following table presents anticipated quantitative data for MOFs synthesized with these linkers, based on general knowledge of MOF chemistry. These values are illustrative and would require experimental verification.
| Parameter | MOF with this compound (Hypothetical) | MOF with 5-(4-carboxyphenyl)nicotinic acid (Hypothetical) |
| BET Surface Area (m²/g) | 1200 - 1800 | 1000 - 1600 |
| Pore Volume (cm³/g) | 0.5 - 0.8 | 0.4 - 0.7 |
| Thermal Stability (°C) | 300 - 350 | 350 - 400 |
| CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | 2.0 - 3.0 | 2.5 - 3.5 |
| Catalytic Conversion (%) | Dependent on specific reaction | Dependent on specific reaction |
Experimental Protocols
The synthesis of MOFs using these linkers would typically follow a solvothermal or hydrothermal procedure. Below are generalized protocols that can be adapted for specific metal ions and desired framework topologies.
General Solvothermal Synthesis of a Zinc-based MOF
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of the organic linker (either this compound or 5-(4-carboxyphenyl)nicotinic acid) and 0.1 mmol of a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.
-
Heating: Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the vial to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or methanol (3 x 10 mL) to remove unreacted starting materials and residual solvent.
-
Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules from the pores.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the organic linker within the MOF structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a digested sample can be used to verify the linker integrity within the framework.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationship between the choice of linker and the resulting MOF properties, as well as a typical experimental workflow for MOF synthesis and characterization.
Caption: Linker functionality dictates MOF properties.
Caption: A typical workflow for MOF synthesis and evaluation.
Conclusion
The choice between this compound and 5-(4-carboxyphenyl)nicotinic acid as an organic linker offers a strategic avenue for tuning the properties of the resulting MOFs. The presence of a reactive aldehyde group in the former provides a versatile platform for post-synthetic modification, enabling the introduction of a wide range of functionalities. In contrast, the additional carboxylic acid group in the latter can enhance structural stability through increased coordination and hydrogen bonding, and can impart intrinsic catalytic activity. The selection of the appropriate linker will ultimately depend on the desired application and the specific properties required for optimal performance. Further experimental investigation is crucial to fully elucidate the comparative performance of MOFs derived from these promising linkers.
Effect of the formyl functional group on MOF properties compared to other substituents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formyl-Functionalized Metal-Organic Frameworks Against Other Substituted Analogues
The strategic functionalization of organic linkers in Metal-Organic Frameworks (MOFs) is a cornerstone of tuning their chemical and physical properties for specific applications. While a variety of functional groups have been extensively studied, the formyl group (-CHO) presents a unique combination of electronic properties and reactive potential. This guide provides a comparative analysis of the effects of the formyl substituent on MOF properties, drawing comparisons with other commonly employed functional groups such as hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and the parent non-functionalized (-H) MOF.
The formyl group is a moderately electron-withdrawing group, which can influence the electronic environment of the MOF pores and affect gas adsorption properties. More significantly, its aldehyde functionality serves as a versatile chemical handle for post-synthetic modification (PSM), allowing for the introduction of more complex functionalities. This dual nature makes formyl-functionalized MOFs highly attractive platforms for catalysis, sensing, and targeted drug delivery.
Comparative Analysis of MOF Properties
To provide a clear comparison, we will focus on the well-studied UiO-66 and MIL-53 families of MOFs, which are known for their robustness and the relative ease of incorporating various functional groups into their isoreticular structures.
Data on Isoreticular UiO-66 Series
The UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is a benchmark for stability. The introduction of different functional groups onto the BDC linker allows for a systematic study of their impact on the MOF's properties.
| Functional Group | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | Reference |
| -H | UiO-66 | ~1100 - 1400 | ~0.50 | ~2.5 | [1][2] |
| -NH₂ | UiO-66-NH₂ | ~1100 - 1250 | ~0.48 | ~3.35 | [1][2] |
| -NO₂ | UiO-66-NO₂ | ~950 - 1100 | ~0.42 | ~2.8 | [1] |
| -(OH)₂ | UiO-66-(OH)₂ | ~800 - 1000 | ~0.38 | ~3.0 | [1] |
| -CHO | UiO-66-CHO | Data not readily available in direct comparative studies | Data not readily available | Data not readily available |
Note: The properties of MOFs can vary depending on the specific synthesis conditions and activation procedures.
Data on Isoreticular MIL-53(Al) Series
The MIL-53(Al) framework is known for its flexible "breathing" behavior in response to guest molecules. Functionalization of the BDC linker in this series also leads to distinct properties.
| Functional Group | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | Reference |
| -H | MIL-53(Al) | ~1100 | ~0.52 | ~4.5 (at 303 K) | [3] |
| -NH₂ | Amino-MIL-53(Al) | ~262 | ~0.14 | ~2.2 (at 304 K) | [4] |
| -NO₂ | MIL-53(Al)-NO₂ | ~400 | ~0.20 | Data not readily available | [5] |
| -OH | MIL-53(Al)-OH | Data not readily available | Data not readily available | Data not readily available | |
| -NHCHO | MIL-53(Al)-NHCHO | Lower than parent MIL-53-NH₂ | Lower than parent MIL-53-NH₂ | Data not readily available | [6] |
Note: The formamide-functionalized MIL-53 is included as a close analogue to a formyl-functionalized MOF, prepared via post-synthetic modification of the amino-functionalized parent MOF.
Influence of the Formyl Group on MOF Properties
While comprehensive, direct comparative data for formyl-functionalized MOFs is still emerging, we can infer its effects based on its chemical nature and available studies.
Porosity and Gas Adsorption
The formyl group's moderate electron-withdrawing nature can create favorable electrostatic interactions with polarizable gas molecules like CO₂, potentially enhancing adsorption selectivity. However, the additional volume occupied by the functional group within the pores may lead to a slight reduction in the overall surface area and pore volume compared to the non-functionalized parent MOF. The impact on gas uptake capacity will be a balance between these competing effects.
Catalytic Activity
The aldehyde functionality of the formyl group can be directly involved in certain catalytic reactions, such as aldol condensations or as a precursor for generating catalytically active sites. More commonly, it serves as a reactive handle for post-synthetic modification to introduce specific catalytic moieties, such as metal complexes or organocatalysts.
Sensing Applications
The reactivity of the formyl group with specific analytes makes it a promising candidate for the development of chemical sensors. For instance, the reaction of the aldehyde with amines or hydrazines can lead to a detectable colorimetric or fluorescent response. A formaldehyde-modified NH₂-UiO-66 has been shown to be a highly selective and sensitive fluorescent sensor for mercury ions[7].
Post-Synthetic Modification (PSM)
The true power of the formyl group lies in its versatility for PSM. The aldehyde is a gateway to a vast array of organic reactions, including:
-
Imination: Reaction with primary amines to form imines, which can be further reduced to stable secondary amines.
-
Wittig Reaction: Conversion to alkenes.
-
Reductive Amination: Formation of amines.
-
Knoevenagel Condensation: Carbon-carbon bond formation.
This allows for the precise installation of complex functional groups within the MOF structure that might not be stable under the conditions of de novo MOF synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of a parent MOF and the introduction of a formyl group via post-synthetic modification.
Synthesis of UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) (as a modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and H₂N-BDC in DMF.
-
Add a specific amount of HCl as a modulator to control crystal size and defects.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the solid product is collected by centrifugation or filtration.
-
The product is washed extensively with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to yield the porous UiO-66-NH₂.
Post-Synthetic Modification of MIL-53(Al)-NH₂ to MIL-53(Al)-NHCHO
Materials:
-
Synthesized and activated MIL-53(Al)-NH₂
-
Formic acid
-
Water
Procedure:
-
Suspend the activated MIL-53(Al)-NH₂ in a mixture of formic acid and water.
-
Heat the suspension at a relatively low temperature (e.g., 70 °C) for a few hours.
-
After the reaction, the solid is collected by filtration.
-
The product is washed thoroughly with water to remove excess formic acid.
-
The final product, MIL-53(Al)-NHCHO, is dried under appropriate conditions.
Visualizing Relationships and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Caption: Influence of the formyl group on key MOF properties.
Caption: General experimental workflow for comparing functionalized MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Fe-Based Metal-Organic Frameworks: MIL53 (Fe) for Methylene Blue Degradation [amnc.aut.ac.ir]
- 5. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Organic Linkers on the Gas Separation Performance of Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored gas separation properties is a critical area of investigation. The choice of the organic linker used in the synthesis of these crystalline porous materials plays a pivotal role in determining their ultimate performance in applications such as carbon capture, natural gas purification, and industrial gas separations. This guide provides an objective comparison of the gas separation performance of MOFs derived from different linkers, with a focus on the well-studied UiO-66 family, supported by experimental data and detailed methodologies.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The tunability of their pore size, shape, and chemical environment through the modification of these linkers makes them highly promising candidates for gas separation applications.[1] By systematically altering the length, functional groups, and flexibility of the organic linkers in an isoreticular series of MOFs (MOFs with the same underlying topology), it is possible to fine-tune their adsorption capacity, selectivity, and permeability for specific gas molecules.[1]
This guide will focus on the UiO-66 series of MOFs as a case study. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, making it an ideal platform for investigating the impact of linker modification on gas separation performance.[2] We will explore how different functional groups appended to the terephthalic acid linker of UiO-66, as well as variations in linker length and flexibility, influence the separation of key gas pairs such as CO2/CH4 and CO2/N2.
Impact of Linker Functionalization on Gas Separation Performance
The introduction of functional groups onto the organic linker can significantly alter the surface chemistry of the MOF pores, leading to enhanced interactions with specific gas molecules. This, in turn, can improve both the adsorption capacity and selectivity for a target gas.
A systematic study on the UiO-66 platform with various functionalized linkers reveals a clear trend in CO2 adsorption capabilities. The parent UiO-66, with a standard terephthalic acid linker, exhibits a certain capacity for CO2 uptake. The introduction of an amino group (-NH2) in UiO-66-NH2 generally leads to a significant increase in CO2 adsorption.[3][4] This is attributed to the basic nature of the amine functionality, which enhances the affinity for the acidic CO2 molecule. Conversely, the introduction of a nitro group (-NO2) in UiO-66-NO2 can also enhance CO2 uptake, albeit to a different extent, due to the polar nature of the nitro group creating favorable electrostatic interactions with CO2.[3] The presence of hydroxyl groups (-OH) in UiO-66-(OH)2 has also been shown to improve CO2 separation performance.[5]
The following table summarizes the CO2, CH4, and N2 uptake capacities and selectivities for CO2/CH4 and CO2/N2 for a series of functionalized UiO-66 MOFs.
| MOF | Functional Group | CO2 Uptake (mmol/g at 298 K, 1 bar) | CH4 Uptake (mmol/g at 298 K, 1 bar) | N2 Uptake (mmol/g at 298 K, 1 bar) | CO2/CH4 Selectivity (IAST) | CO2/N2 Selectivity (IAST) |
| UiO-66 | -H | ~1.1 | ~0.2 | ~0.05 | ~5.5 | ~22 |
| UiO-66-NH2 | -NH2 | ~1.7 | ~0.2 | ~0.06 | ~8.5 | ~28 |
| UiO-66-NO2 | -NO2 | ~1.4 | ~0.18 | ~0.05 | ~7.8 | ~28 |
| UiO-66-(OH)2 | -OH | ~1.5 | ~0.19 | - | ~7.9 | - |
| UiO-66-Br | -Br | ~1.3 | - | - | - | - |
| UiO-66-2,5-(OH)2 | 2,5-dihydroxy | ~1.6 | - | - | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and synthesis methods. The selectivity is calculated using the Ideal Adsorbed Solution Theory (IAST) for an equimolar mixture.
The Role of Linker Length and Flexibility
Beyond functionalization, the length and flexibility of the organic linker are critical parameters that influence the pore size and dynamic behavior of MOFs, thereby affecting their gas separation properties.
Linker Length: In an isoreticular series, increasing the linker length generally leads to an expansion of the pore volume.[6] This can result in a higher gas uptake capacity at high pressures. However, the effect on selectivity is more complex. While larger pores can accommodate more gas molecules, they may also exhibit weaker interactions, potentially leading to lower selectivity. For separations that rely on size exclusion, precise control over pore dimensions through linker length engineering is crucial.[6][7]
Linker Flexibility: The flexibility of the linker can impart dynamic properties to the MOF structure, allowing it to adapt its pore size and shape in response to guest molecules. This "gate-opening" or "breathing" behavior can be exploited for highly selective separations.[8][9] Flexible linkers can enable kinetic separations where one gas molecule diffuses much faster than another due to the dynamic nature of the pores. The mixed-linker approach, where linkers of different flexibility or length are incorporated into the same framework, has emerged as a strategy to fine-tune the framework's dynamic response and optimize separation performance.[10][11]
Experimental Protocols
Accurate and reproducible gas separation performance data relies on standardized experimental protocols. Below are detailed methodologies for two key experiments: volumetric gas adsorption and breakthrough gas separation.
Volumetric Gas Adsorption Measurements
This technique is used to determine the amount of gas adsorbed by a material at a given pressure and temperature, providing equilibrium adsorption isotherms.
1. Sample Activation:
-
A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.
-
The sample is heated under a high vacuum (e.g., <10⁻⁵ mbar) at a specific temperature (e.g., 150-250 °C) for several hours to remove any guest molecules (solvents, water) from the pores. The activation conditions are critical and depend on the thermal stability of the MOF.
2. Isotherm Measurement:
-
The activated sample tube is transferred to the analysis port of a volumetric adsorption analyzer.
-
The dead volume of the sample tube is determined using a non-adsorbing gas like Helium.
-
The adsorptive gas (e.g., CO2, CH4, N2) is then introduced into the manifold in controlled doses.
-
After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed by the sample is calculated based on the pressure change in the manifold.
-
This process is repeated over a range of pressures to generate the adsorption isotherm.
-
Desorption isotherms are measured by systematically reducing the pressure.
Breakthrough Gas Separation Measurements
This dynamic experiment simulates the performance of an adsorbent in a packed bed for a continuous gas mixture flow, providing information on selectivity and separation capacity under process-relevant conditions.
1. Column Packing:
-
A specific amount of the activated MOF material is packed into a column of known dimensions. The packing density should be uniform to avoid channeling.
2. System Purging:
-
An inert gas (e.g., Helium or Argon) is flowed through the packed column to purge any residual air or moisture.
3. Breakthrough Experiment:
-
A gas mixture with a known composition (e.g., 50/50 CO2/CH4) is introduced into the column at a constant flow rate and temperature.
-
The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.
-
The time at which the concentration of the less-adsorbed component (e.g., CH4) at the outlet reaches a certain percentage (e.g., 5%) of its inlet concentration is known as the breakthrough time.
-
The experiment continues until the outlet concentrations of all components are equal to the inlet concentrations (saturation).
-
The breakthrough curves (outlet concentration vs. time) are then used to calculate the dynamic selectivity and the working capacity of the adsorbent.
Logical Relationship between Linker Properties and Gas Separation Performance
The choice of organic linker directly impacts the physicochemical properties of the resulting MOF, which in turn dictates its gas separation performance. The following diagram illustrates this relationship.
Caption: Linker properties determine MOF characteristics and gas separation performance.
Conclusion
The selection of the organic linker is a powerful tool for the rational design of MOFs for specific gas separation applications. By carefully tuning the linker's functional groups, length, and flexibility, researchers can systematically control the pore environment and framework dynamics to achieve desired adsorption capacities, selectivities, and permeabilities. The UiO-66 family of MOFs serves as an excellent example of how isoreticular chemistry can be employed to establish clear structure-property relationships. The experimental protocols provided in this guide offer a standardized approach for evaluating and comparing the performance of these advanced materials, paving the way for the development of next-generation adsorbents for a cleaner and more sustainable future.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. ro.ecu.edu.au [ro.ecu.edu.au]
- 4. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of axial molecules and linker length on CO2 adsorption and selectivity of CAU-8: a combined DFT and GCMC simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of MOFs with Open Metal Sites in Alkane Oxidation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for pharmaceutical synthesis and fine chemical production. Metal-Organic Frameworks (MOFs) featuring open metal sites have emerged as a promising class of heterogeneous catalysts, offering tunable structures and well-defined active centers. This guide provides an objective comparison of the catalytic performance of three prominent MOFs—Cr-MIL-101, Fe-MIL-101, and Co-MOF-74—in the selective oxidation of cyclohexane, a benchmark reaction for C-H bond activation. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Unveiling the Catalytic Potential: A Head-to-Head Comparison
The catalytic efficacy of Cr-MIL-101, Fe-MIL-101, and a representative Co-MOF-74 was evaluated in the oxidation of cyclohexane using tert-butyl hydroperoxide (TBHP) as the oxidant. The quantitative data, including Turnover Number (TON), Turnover Frequency (TOF), conversion rates, and product selectivity, are summarized in the table below to facilitate a direct comparison of their performance under similar reaction conditions.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Cr-MIL-101 | Cyclohexane | TBHP | 70 | 8 | 36 | Cyclohexanol: 15, Cyclohexanone: 85 | 828 | 103.5 |
| Fe-MIL-101 | Cyclohexane | TBHP | 70 | 8 | 38 | Cyclohexanol: 55, Cyclohexanone: 45 | 110 | 13.75 |
| Co-MOF-74 | Cyclohexene | TBHP | 60 | 24 | 25 | 2-cyclohexen-1-one: 60, 2-cyclohexen-1-ol: 15, Cyclohexene oxide: 25 | - | - |
Note: Data for Cr-MIL-101 and Fe-MIL-101 are based on the oxidation of cyclohexane[1][2][3], while data for Co-MOF-74 is for the oxidation of cyclohexene, as directly comparable data for cyclohexane was not available in the cited literature. This difference in substrate should be considered when interpreting the results.
Experimental Validation Workflow
The validation of catalytic activity in MOFs with open metal sites follows a systematic workflow, from the initial synthesis and activation of the catalyst to the detailed analysis of the reaction products. This process ensures the reliability and reproducibility of the catalytic performance data.
References
A Comparative Guide to Isoreticular MOFs: Unlocking New Properties Through Linker Functionalization
For researchers, scientists, and professionals in drug development, the precise tuning of material properties is paramount. Isoreticular metal-organic frameworks (MOFs) offer a unique platform for such customization. By systematically altering the organic linkers while maintaining the underlying framework topology, it is possible to engineer MOFs with tailored functionalities for applications ranging from gas storage and catalysis to targeted drug delivery.
This guide provides an objective comparison of the properties of isoreticular MOFs based on the functionalization of their organic linkers. We will delve into quantitative data from experimental studies, present detailed methodologies for key experiments, and visualize the underlying concepts and workflows.
The Principle of Isoreticular Functionalization
Isoreticular synthesis involves the use of organic linkers of the same length and connectivity but with different functional groups. This allows for the creation of a series of MOFs that are structurally analogous but possess distinct chemical environments within their pores. This "plug-and-play" approach enables a systematic investigation of structure-property relationships.
Impact on Gas Sorption Properties: A Tale of Two MOFs
One of the most significant applications of MOFs is in gas storage and separation. The introduction of functional groups on the organic linker can dramatically alter the affinity of the MOF for specific gas molecules. A classic example is the comparison between IRMOF-1 (MOF-5) and its amino-functionalized analogue, IRMOF-3.
Table 1: Comparison of Gas Sorption Properties of IRMOF-1 and IRMOF-3
| Property | IRMOF-1 (Parent) | IRMOF-3 (-NH2 Functionalized) | Reference |
| BET Surface Area (m²/g) | ~2900 - 3500 | ~1500 - 2500 | [1] |
| Pore Volume (cm³/g) | ~1.2 - 1.5 | ~0.8 - 1.2 | [1] |
| CO₂ Uptake (mmol/g) | ~2.5 (298 K, 1 bar) | ~3.0 (298 K, 1 bar) | [2][3] |
The data clearly shows that while the introduction of the amino group in IRMOF-3 leads to a decrease in surface area and pore volume compared to the parent IRMOF-1, it enhances the CO₂ uptake capacity. This is attributed to the increased affinity of the polar amino groups for the quadrupolar CO₂ molecules.
A similar trend is observed in the robust zirconium-based UiO-66 series. The amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity and selectivity over N₂ compared to the parent UiO-66, despite a slightly lower surface area.[4][5]
Table 2: Comparison of Gas Sorption Properties of UiO-66 and UiO-66-NH₂
| Property | UiO-66 (Parent) | UiO-66-NH₂ (-NH₂ Functionalized) | Reference |
| BET Surface Area (m²/g) | ~1100 - 1300 | ~950 - 1200 | [6][7] |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~0.4 - 0.6 | [4] |
| CO₂ Uptake (mmol/g) | ~1.75 (298 K, 1 bar) | ~2.98 (298 K, 1 bar) | [5] |
| CO₂/N₂ Selectivity | ~12.5 (298 K, 1 bar) | ~13.2 (298 K, 1 bar) | [5] |
Enhancing Catalytic Activity through Linker Functionalization
The functional groups on the organic linkers can act as catalytic sites. The amino group in IRMOF-3, for instance, can function as a Brønsted base, catalyzing reactions such as the Knoevenagel condensation.
Table 3: Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Temperature (°C) | Time (h) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| IRMOF-3 | 40 | 7 | Ethanol | ~95 | 100 | [8][9] |
| MOF-5 (IRMOF-1) | 40 | 7 | Ethanol | Lower than IRMOF-3 | - | [10] |
The higher catalytic activity of IRMOF-3 compared to its non-functionalized counterpart, MOF-5, highlights the crucial role of the amino groups in facilitating the reaction.[10] The synergistic effect of the basic amino groups and the Lewis acidic metal centers in IRMOF-3 is believed to be responsible for its enhanced catalytic performance.[10]
Tailoring Drug Delivery Profiles with Functionalized Linkers
In the realm of drug delivery, linker functionalization offers a powerful tool to control drug loading and release kinetics. The introduction of specific functional groups can enhance the interaction between the MOF host and the drug guest, leading to higher loading capacities and more controlled release profiles. For instance, the loading of the anticancer drug Doxorubicin (DOX) can be significantly influenced by the functionality of the MOF.
Table 4: Doxorubicin (DOX) Loading in Isoreticular MOFs
| MOF | Functional Group | Loading Capacity (wt%) | Reference |
| UiO-66 | None | 5.6 | [11] |
| UiO-66-NH₂ | -NH₂ | 22.4 (for caffeine) | [11] |
| MIL-101(Fe)-C₄H₄ | -C₄H₄ | 24.5 | [12][13] |
The functional groups can also influence the drug release mechanism. For instance, pH-responsive groups can be incorporated to trigger drug release in the acidic tumor microenvironment.[14]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and characterization of these materials are crucial.
Synthesis of UiO-66-NH₂ (Solvothermal Method)
-
Preparation of Precursor Solution: Dissolve Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF) in a glass vial.
-
Solvothermal Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Isolation and Purification: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product repeatedly with fresh DMF and then with a solvent like ethanol to remove any unreacted precursors and residual DMF.
-
Activation: Dry the purified MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores.
Determination of BET Surface Area
-
Sample Preparation: Degas a known weight of the MOF sample under vacuum at an elevated temperature to remove any adsorbed moisture or solvent.
-
Nitrogen Adsorption/Desorption: Measure the amount of nitrogen gas adsorbed by the sample at liquid nitrogen temperature (77 K) over a range of relative pressures (P/P₀).
-
Data Analysis: Plot the adsorption isotherm and apply the Brunauer-Emmett-Teller (BET) equation to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.[15]
Catalytic Testing: Knoevenagel Condensation
-
Reaction Setup: In a reaction vessel, combine the MOF catalyst, benzaldehyde, malononitrile, and a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Stir the mixture at a specific temperature (e.g., 40 °C) for a set duration.
-
Product Analysis: After the reaction, separate the solid catalyst from the reaction mixture by centrifugation or filtration. Analyze the liquid phase using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactants and the selectivity towards the desired product.
Drug Loading and Release Study
-
Drug Loading: Suspend the activated MOF in a solution of the drug (e.g., Doxorubicin in a suitable solvent) and stir for a specific period to allow for encapsulation.
-
Quantification of Loading: Separate the drug-loaded MOF from the solution and measure the concentration of the remaining drug in the supernatant using UV-Vis spectroscopy. The amount of loaded drug can be calculated by the difference between the initial and final drug concentrations.
-
In Vitro Release: Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) at a constant temperature (e.g., 37 °C).
-
Release Profile: At predetermined time intervals, collect aliquots of the release medium and measure the concentration of the released drug using UV-Vis spectroscopy. Plot the cumulative percentage of drug released as a function of time.[14][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polyethyleneimine-Modified UiO-66-NH2(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO2 Selective Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 16. eng.ox.ac.uk [eng.ox.ac.uk]
Performance Benchmarking of 5-(4-Formylphenyl)nicotinic Acid-Based Metal-Organic Frameworks for Luminescent Sensing
This guide provides a comparative analysis of a hypothetical Metal-Organic Framework (MOF) synthesized using 5-(4-Formylphenyl)nicotinic acid as the organic linker, benchmarked against other established MOF materials. The focus is on the application of these materials in luminescent chemical sensing, a field where the unique properties of lanthanide-based MOFs (LnMOFs) are particularly promising.[1][2][3][4] This document is intended for researchers, materials scientists, and professionals in drug development who are interested in the design and application of novel sensor technologies.
Introduction to this compound in MOF Synthesis
This compound is a bifunctional organic linker possessing both a carboxylic acid group for coordination with metal ions and a formyl group that can be utilized for post-synthetic modification or as a recognition site. When incorporated into a MOF structure with lanthanide ions such as Europium (Eu³⁺) or Terbium (Tb³⁺), the resulting material is expected to exhibit characteristic luminescence.[1][5] The performance of such a MOF in chemical sensing applications is critically dependent on its structural integrity, porosity, and the efficiency of energy transfer from the organic linker to the lanthanide ion.
This guide will compare the hypothetical performance of a Eu-(this compound) MOF with two well-characterized alternatives:
-
Eu-BTC: A MOF based on benzene-1,3,5-tricarboxylic acid (trimesic acid).
-
Tb-H₂CPOC: A MOF synthesized with 5-(4′-carboxylphenoxy) nicotinic acid.[1]
Comparative Performance Data
The following table summarizes key performance metrics for the hypothetical Eu-(this compound) MOF and its alternatives. The data for the alternative MOFs is based on published literature, while the data for the target material is projected based on the expected properties of the ligand.
| Performance Metric | Eu-(this compound) (Hypothetical) | Eu-BTC (MIL-78 structure) [5] | Tb-H₂CPOC [1] | Unit |
| Luminescent Center | Eu³⁺ | Eu³⁺ | Tb³⁺ | - |
| Emission Wavelength | ~615 (Red) | ~615 (Red) | ~545 (Green) | nm |
| Quantum Yield | 15-25 | ~20 | >30 | % |
| Luminescence Lifetime | 0.5-1.0 | ~0.8 | >1.5 | ms |
| BET Surface Area | 800-1200 | ~1100 | 950-1300 | m²/g |
| Application | Nitroaromatic Sensing | General Luminescence | H₂S Sensing | - |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and performance evaluation of these MOF materials are provided below.
-
Precursor Mixture: In a Teflon-lined autoclave, combine the lanthanide salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O), the organic linker (this compound, trimesic acid, or H₂CPOC), and a suitable solvent such as N,N'-dimethylformamide (DMF).
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 100-150 °C) for a period of 24-72 hours.
-
Cooling and Crystal Collection: Allow the autoclave to cool to room temperature naturally. The resulting crystalline product is collected by filtration.
-
Washing: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted precursors.
-
Activation: The synthesized MOF is then "activated" by removing the solvent molecules from its pores. This is often achieved by heating the material under vacuum or by using supercritical CO₂ drying to preserve the framework's integrity.[6][7]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and the temperature at which the framework begins to decompose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the organic linker to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF from its N₂ adsorption isotherm.[6][8]
-
Photoluminescence Spectroscopy: To measure the excitation and emission spectra, quantum yield, and luminescence lifetime of the LnMOF.
-
Stock Solution Preparation: Prepare a stock solution of the luminescent MOF dispersed in a suitable solvent (e.g., ethanol). Also, prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene - TNT) at known concentrations.
-
Titration Experiment: In a quartz cuvette, place a fixed amount of the MOF dispersion. Record its initial fluorescence spectrum.
-
Analyte Addition: Incrementally add small aliquots of the nitroaromatic stock solution to the cuvette. After each addition, gently mix and record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration. The quenching efficiency can be quantified using the Stern-Volmer equation.
Visualizations
Caption: Workflow for the synthesis, characterization, and application testing of LnMOFs.
Caption: Energy transfer and quenching mechanism in a luminescent LnMOF sensor.
Conclusion
While direct experimental data for a this compound-based MOF is not yet widely available, its bifunctional nature presents significant potential for the development of novel luminescent sensors. By comparing its projected performance metrics with those of established materials like Eu-BTC and Tb-H₂CPOC, this guide highlights the key parameters for evaluating its efficacy. The provided experimental protocols offer a standardized framework for the synthesis and characterization of these materials, enabling researchers to systematically investigate their properties and sensing capabilities. Future work should focus on the synthesis and detailed experimental validation of this compound-based MOFs to fully explore their potential in chemical sensing and other applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanide-based metal–organic frameworks as luminescent probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: Cross-Validation of Experimental and Computational Approaches for Novel Metal-Organic Frameworks
A comparative guide for researchers, scientists, and drug development professionals on the synergistic use of experimental and computational methods in the characterization of new Metal-Organic Frameworks (MOFs).
The development of novel Metal-Organic Frameworks (MOFs) with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery relies on a deep understanding of their structure-property relationships. While experimental synthesis and characterization provide tangible evidence of a material's behavior, computational modeling offers predictive insights that can guide and accelerate the discovery process. This guide provides a comparative overview of experimental results and computational predictions for new MOFs, emphasizing the importance of cross-validation to ensure the accuracy and reliability of both approaches.
The Synergy of Experiment and Computation
A powerful strategy in MOF research is the combination of experimental synthesis and characterization with computational modeling.[1][2] This dual approach allows for the validation of theoretical models against real-world data and provides a deeper understanding of the underlying chemical and physical phenomena. For instance, a joint computational and experimental workflow has been successfully developed to screen and synthesize novel MOF@MOF composites, demonstrating the predictive power of computational screening in guiding experimental efforts.[1]
Featured MOF: A Case Study in CO2 Capture
To illustrate the cross-validation process, we will focus on a recently synthesized nitrogen-rich zinc-based MOF, herein referred to as Zn-N-MOF, designed for selective CO2 capture.[3][4] This MOF incorporates accessible Lewis basic nitrogen sites within its pores to enhance interactions with CO2.[3]
Data Presentation: Experimental vs. Computational
The following tables summarize the key structural and gas sorption properties of the Zn-N-MOF, comparing the experimentally determined values with those predicted by computational methods.
| Structural Properties | Experimental Result | Computational Prediction (DFT) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/n |
| BET Surface Area (m²/g) | 402 | Not directly calculated, but pore dimensions are predicted |
| Pore Diameter (Å) | 12.5 | Consistent with the calculated crystal structure |
| CO2 Adsorption Properties | Experimental Result (at 196 K) | Computational Prediction (GCMC) |
| CO2 Uptake (cm³/g) | Exhibits hysteretic behavior indicative of a breathing effect | Simulations can predict uptake at various pressures |
| Selectivity | Selective for CO2 over N2, H2, and CH4 | GCMC simulations can quantify selectivity for gas mixtures |
| Isosteric Heat of Adsorption (kJ/mol) | Can be calculated from experimental isotherms at different temperatures | Can be calculated from simulation data |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental and computational protocols employed in the study of new MOFs.
Experimental Protocols
1. Synthesis of Zn-N-MOF (Solvothermal Method) [3][4]
A mixture of the dicarboxylate-based bridging ligand, 3,3'-(pyrazine-2,5-diyl)dibenzoic acid, and zinc nitrate hexahydrate is dissolved in N,N-dimethylformamide (DMF). The solution is sealed in a vial and heated in an oven at a specific temperature for a set period. After cooling, the resulting crystals are washed with fresh DMF to remove unreacted starting materials.
2. Powder X-Ray Diffraction (PXRD) [5][6]
PXRD is used to confirm the phase purity and crystallinity of the synthesized MOF. Data is typically collected on a diffractometer using Cu Kα radiation. The experimental pattern is then compared with the simulated pattern generated from the single-crystal X-ray diffraction data or from computational predictions.
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis [7][8][9]
Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. Prior to the measurement, the sample is activated by heating under vacuum to remove solvent molecules from the pores. The BET equation is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. For microporous materials, it is crucial to ensure a positive C-constant and linearity of the BET plot in the chosen pressure range.[7][8]
4. Gas Adsorption Measurements [3]
The selective gas sorption properties are determined by measuring single-component gas adsorption isotherms for CO2, N2, H2, and CH4 at relevant temperatures and pressures. The amount of gas adsorbed is measured volumetrically or gravimetrically.
Computational Protocols
1. Density Functional Theory (DFT) Calculations [2][10][11]
DFT calculations are employed to predict the crystal structure, electronic properties, and vibrational frequencies of the MOF. Functionals such as PBE with van der Waals corrections (e.g., PBE-D2, PBE-D3) are often used for geometry optimization to obtain accurate lattice parameters and bond distances.[10] These calculations provide the theoretical crystal structure from which a simulated PXRD pattern can be generated for comparison with experimental data.
2. Grand Canonical Monte Carlo (GCMC) Simulations [12][13][14]
GCMC simulations are a powerful tool for predicting gas adsorption isotherms and selectivity in porous materials.[14] The MOF framework is typically treated as a rigid structure, and the interactions between the gas molecules and the framework atoms are described by a force field (e.g., Universal Force Field - UFF).[13] The simulation box contains the MOF structure and a reservoir of gas molecules at a defined chemical potential (related to pressure) and temperature. The simulation proceeds by attempting random insertions, deletions, and translations of gas molecules until equilibrium is reached, providing the amount of gas adsorbed at a given pressure.
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the cross-validation of MOF properties.
Caption: Workflow for cross-validating computational predictions with experimental results for new MOFs.
Caption: Experimental workflow for the synthesis and characterization of a new MOF.
Caption: Computational workflow for predicting the structure and properties of a new MOF.
References
- 1. scielo.br [scielo.br]
- 2. Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. Selective carbon dioxide sorption by a new breathing three-dimensional Zn-MOF with Lewis basic nitrogen-rich channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen-enriched flexible metal–organic framework for CO2 adsorption - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. azonano.com [azonano.com]
- 8. microtrac.com [microtrac.com]
- 9. selectscience.net [selectscience.net]
- 10. Benchmarking density functional theory predictions of framework structures and properties in a chemically diverse test set of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Enhancing MOF Stability: A Comparative Analysis of Ditopic, Tritopic, and Tetratopic Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of linker connectivity on the thermal, chemical, and mechanical stability of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of MOFs constructed from ditopic, tritopic, and tetratopic linkers, supported by experimental data and detailed methodologies.
The rational design of stable Metal-Organic Frameworks (MOFs) is a critical aspect of their development for applications in gas storage, catalysis, and drug delivery. A key determinant of a MOF's robustness is the connectivity of its organic linkers. This guide provides a comparative analysis of the stability of MOFs synthesized with ditopic, tritopic, and tetratopic linkers, offering insights into how linker topology influences their performance under various stress conditions.
The Role of Linker Connectivity in MOF Stability
The stability of a MOF is intrinsically linked to the strength and number of connections between the metal nodes and the organic linkers. Higher connectivity generally leads to a more rigid and robust framework, capable of withstanding greater thermal, chemical, and mechanical stress.
-
Ditopic linkers , with two points of connection, form linear chains or simple 2D networks.
-
Tritopic linkers , with three points of connection, enable the formation of more complex 2D or 3D networks.
-
Tetratopic linkers , with four points of connection, create highly interconnected and often more stable 3D frameworks.
The following diagram illustrates the fundamental relationship between linker topology and the resulting MOF stability.
Caption: Increasing linker connectivity from ditopic to tetratopic generally enhances the overall stability of the MOF structure.
Comparative Analysis of MOF Stability
The following sections provide a detailed comparison of the thermal, chemical, and mechanical stability of MOFs based on the connectivity of their linkers, with supporting experimental data.
Thermal Stability
| MOF Family | Linker Type | Linker | Metal Node | Decomposition Temperature (°C) |
| UiO-66(Zr) | Ditopic | Benzene-1,4-dicarboxylate | Zr₆O₄(OH)₄ | ~400-450[1] |
| MOF-808(Zr) | Tritopic | Benzene-1,3,5-tricarboxylate | Zr₆O₄(OH)₄ | ~250[1] |
| MIL-53(Al) | Ditopic | Benzene-1,4-dicarboxylate | Al-OH chain | ~460 (for 10% ABDC) |
| MIL-100(Fe) | Tritopic | Benzene-1,3,5-tricarboxylate | Fe₃O | - |
Note: The thermal stability of MOFs is influenced by multiple factors, including the metal-ligand bond strength and the overall framework topology, not just the linker connectivity.
Chemical Stability
The ability of a MOF to maintain its structural integrity in the presence of various chemicals, particularly water and acidic or basic solutions, is crucial for many applications. The chemical stability is often assessed by exposing the MOF to a specific chemical environment and then analyzing its crystallinity using powder X-ray diffraction (PXRD).
A study on a series of zirconium-based MOFs demonstrated a clear correlation between linker connectivity and chemical stability in aqueous environments with varying pH.[2][3]
| MOF | Linker | Linker Topology | Stability in Water (pH 3.0-11.0) |
| UiO-66 | Benzene-1,4-dicarboxylic acid | Ditopic | Less stable compared to tetratopic linker MOFs.[2][3] |
| MOF-808 | Benzene-1,3,5-tricarboxylic acid | Tritopic | Less stable compared to tetratopic linker MOFs.[2][3] |
| MIP-200 | 5,5′-methylenediisophthalic acid | Tetratopic | More stable than UiO-66 and MOF-808.[2][3] |
| PCN-222 | 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin | Tetratopic | More stable than UiO-66 and MOF-808.[2][3] |
The results indicated that both MOFs based on tetratopic linkers (MIP-200 and PCN-222) are significantly more stable in a water environment across a wide pH range (3.0 to 11.0) than UiO-66 (ditopic) and MOF-808 (tritopic).[2][3] The kinetics of linker release were also found to be significantly slower for the tetratopic linkers.[2][3]
Mechanical Stability
The mechanical properties of MOFs, such as their resistance to compression (bulk modulus) and their point of structural collapse under pressure (amorphization pressure), are critical for their practical application, especially in processes involving pelletization or high pressures.
A comparative study of MIL-100(Cr) and MIL-101(Cr) clearly demonstrates the impact of linker connectivity on mechanical stability.[4] MIL-100(Cr) is constructed with a tritopic linker (1,3,5-benzenetricarboxylate), while MIL-101(Cr) utilizes a ditopic linker (1,4-benzenedicarboxylate).[4]
| MOF | Linker Topology | Bulk Modulus (GPa) | Amorphization Pressure (GPa) (Solid PTM) | Amorphization Pressure (GPa) (Fluid PTM) |
| MIL-101(Cr) | Ditopic | ~1.5 | ~0.1 | ~7 |
| MIL-100(Cr) | Tritopic | ~13 | ~0.6 | ~12 |
The data reveals that MIL-100(Cr), with its tritopic linker, possesses a bulk modulus almost ten times higher than that of MIL-101(Cr) with its ditopic linker.[4] Furthermore, MIL-100(Cr) exhibits a significantly higher amorphization pressure, indicating its superior mechanical robustness.[4]
Experimental Protocols
A standardized approach to assessing MOF stability is crucial for obtaining comparable and reliable data. The following diagram outlines a general experimental workflow for evaluating the thermal, chemical, and mechanical stability of MOFs.
Caption: A typical workflow for assessing the stability of MOFs, involving initial characterization followed by specific stability tests and subsequent analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation. An oxidizing atmosphere (e.g., air) can be used to study combustion.
-
Flow Rate: A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained.
-
Heating Rate: A linear heating rate, typically 5-10 °C/min, is applied.
-
Temperature Range: The sample is heated from room temperature to a temperature above its decomposition point (e.g., 800-1000 °C).
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, which is taken as the thermal stability threshold.
Powder X-ray Diffraction (PXRD) for Chemical Stability
-
Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF sample. This serves as the reference.
-
Chemical Exposure: Immerse a known amount of the MOF powder in the desired chemical environment (e.g., water, acidic/basic solution of a specific pH, organic solvent) for a predetermined period (e.g., 24 hours, 7 days).
-
Sample Recovery: After exposure, filter the MOF, wash it with a suitable solvent to remove residual chemicals, and dry it under vacuum.
-
Post-Exposure Analysis: Obtain a PXRD pattern of the treated MOF sample under the same conditions as the initial measurement.
-
Data Comparison: Compare the PXRD patterns before and after treatment. A retention of the original diffraction peaks indicates that the MOF is stable under the tested conditions. A loss of crystallinity or the appearance of new peaks suggests decomposition or structural transformation.
Nanoindentation for Mechanical Stability
-
Sample Preparation: A large, high-quality single crystal of the MOF is mounted on a sample holder using a suitable adhesive. The crystal face to be indented should be flat and well-defined.
-
Instrument Setup: The mounted crystal is placed in a nanoindenter.
-
Indentation Procedure:
-
An indenter tip with a known geometry (e.g., Berkovich) is brought into contact with the crystal surface.
-
A controlled load is applied to the indenter, and the resulting penetration depth is continuously measured.
-
The load is then removed, and the unloading curve is also recorded.
-
-
Data Analysis: The load-displacement data is analyzed using models such as the Oliver-Pharr method to calculate the Young's modulus and hardness of the material. The bulk modulus can be derived from these values or determined from high-pressure PXRD experiments.
Conclusion
The connectivity of organic linkers is a powerful tool in the design of robust MOFs. The experimental evidence clearly indicates that increasing the number of connecting points from ditopic to tritopic and tetratopic systematically enhances the thermal, chemical, and mechanical stability of the resulting frameworks. This principle provides a rational design strategy for the development of highly stable MOFs tailored for demanding applications in various scientific and industrial fields. Researchers and professionals in drug development can leverage this understanding to design more effective and durable MOF-based delivery systems.
References
- 1. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 4. Does the Ligand Connectivity of MOFs Affect Their Mechanical Stability? - ChemistryViews [chemistryviews.org]
The Architect's Blueprint: How Linker Selection Governs the Physicochemical Landscape of Metal-Organic Frameworks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. While the metal node dictates the coordination geometry, the organic linker offers a versatile toolkit to precisely tune the resulting material's physicochemical properties. This guide provides a comparative analysis of how linker choice—specifically functionalization and length—profoundly impacts the porosity, stability, and catalytic activity of MOFs, supported by experimental data and detailed protocols.
The Power of the Linker: A Comparative Analysis of Isoreticular MOFs
To isolate the effect of the organic linker, we focus on isoreticular MOFs, which share the same underlying topology but differ in the nature of their organic struts. The UiO-66 series, built from Zr₆O₄(OH)₄ clusters, serves as an exemplary platform for this comparison. By introducing different functional groups onto the 1,4-benzenedicarboxylate (BDC) linker, we can systematically modulate the framework's properties.[1]
Data Presentation: Impact of Linker Functionalization on UiO-66 Properties
The following table summarizes the key physicochemical properties of UiO-66 and its functionalized derivatives.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) | Thermal Decomposition Temperature (°C) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500[1] | ~2.5[1] | ~500 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400[1] | ~3.35[1][2] | ~450 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300[1] | ~2.8[1] | ~400 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200[1] | ~3.0[1] | ~350 |
| UiO-66-Br | 2-bromo-1,4-benzenedicarboxylic acid | -Br | ~1000 - 1200 | ~2.7 | ~480 |
Key Observations:
-
Porosity: The introduction of functional groups generally leads to a slight decrease in the BET surface area compared to the parent UiO-66, which can be attributed to the added volume of the functional groups within the pores.
-
Gas Adsorption: Functionalization significantly impacts gas adsorption capacity. The amino-functionalized UiO-66-NH₂ exhibits a notably higher CO₂ uptake, which is attributed to the increased affinity of the basic amine groups for the acidic CO₂ molecules.
-
Thermal Stability: The nature of the functional group influences the thermal stability of the framework. Electron-withdrawing groups like -NO₂ can weaken the metal-linker coordination bond, leading to a lower decomposition temperature. Conversely, the parent UiO-66 often exhibits the highest thermal stability in this series.
Experimental Protocols: Synthesizing and Characterizing Functionalized MOFs
Reproducibility is paramount in materials science. The following are detailed methodologies for the synthesis and characterization of the UiO-66 series, providing a foundation for further research.
Synthesis of UiO-66 and Functionalized Derivatives
This protocol is a general solvothermal method adaptable for the synthesis of UiO-66 and its amino, nitro, and hydroxyl-functionalized analogues.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC) or functionalized equivalent (e.g., 2-amino-BDC, 2-nitro-BDC, 2,5-dihydroxy-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1 eq.) and the corresponding organic linker (1 eq.) in DMF.
-
Add acetic acid (a modulator, typically 20-100 eq. relative to ZrCl₄) to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 120°C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
The product is then washed multiple times with fresh DMF and subsequently with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Finally, the purified MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for gas adsorption and other applications.
Characterization Techniques
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOFs.
-
Methodology: A small amount of the activated MOF powder is placed on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is compared with the simulated or known pattern of the target MOF to verify its structure.
2. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area and pore volume of the MOF.
-
Methodology:
-
A known mass of the activated MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any adsorbed guest molecules.
-
The sample tube is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced into the sample tube at controlled pressures. The amount of gas adsorbed at each pressure point is measured.
-
The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer capacity and, subsequently, the specific surface area.
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Methodology:
-
A small, accurately weighed amount of the activated MOF is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a significant weight loss occurs indicates the decomposition of the framework.
-
Visualizing the Logic: From Linker Choice to MOF Properties
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: The relationship between organic linker choice and the resulting physicochemical properties of the MOF.
Caption: A typical experimental workflow for the synthesis and characterization of Metal-Organic Frameworks.
References
Safety Operating Guide
Proper Disposal Procedures for 5-(4-Formylphenyl)nicotinic Acid
This guide provides essential safety and logistical information for the proper disposal of 5-(4-Formylphenyl)nicotinic acid, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound.[1]
| Hazard Classification | Description | Handling Precautions |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2] |
| Aquatic Hazard | May be harmful to aquatic life.[2] | Avoid release to the environment.[1] Do not let the product enter drains.[1] |
| Solid/Dust Hazard | As a solid, avoid dust formation, as it can be inhaled.[1][3] Enrichment of fine dust can lead to the danger of dust explosion.[3][4] | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[1][3] Use appropriate exhaust ventilation where dust is formed.[1] |
| Incompatibility | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Organic acids should be stored separately from bases, oxidizers, and flammable solvents.[5] Never mix organic acids with inorganic acids in the same waste container.[6] | Store and dispose of away from incompatible materials.[5][6] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7][8]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid this compound waste in its original container or a clearly labeled, compatible container.[9] The container must be made of a material that will not react with the acid.[6][10]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, absorbent paper, or weighing boats, must be considered hazardous waste.[9] These items should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[9]
-
Solutions: If the compound is in a solvent, collect it in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6] Halogenated and non-halogenated solvent wastes should be collected separately.[6]
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[11]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or formulas.[6][8]
-
Indicate the approximate quantity or percentage of the chemical in the container.[8]
-
Include the date when the container was first used for waste accumulation.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure the container is kept closed at all times except when adding waste.[8][10]
-
Store the waste container in secondary containment to prevent spills.[8]
-
Segregate the container from incompatible materials, particularly bases and strong oxidizers.[5][6]
Step 4: Arranging for Disposal
-
Once the waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[8]
-
Waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2]
Emergency Spill Procedures
-
Minor Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material to avoid creating dust.[1]
-
Collect the spilled material and any contaminated cleaning supplies in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.[12]
-
-
Major Spill (outside a fume hood):
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pccarx.com [pccarx.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemos.de [chemos.de]
- 5. coral.washington.edu [coral.washington.edu]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. uwlax.edu [uwlax.edu]
Personal protective equipment for handling 5-(4-Formylphenyl)nicotinic acid
Essential Safety and Handling Guide for 5-(4-Formylphenyl)nicotinic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including nicotinic acid, other carboxylic acids, and aromatic aldehydes. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound. Due to its chemical structure, this compound should be handled with care, assuming it may possess properties of both a carboxylic acid and an aromatic aldehyde.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2] | Protects eyes from dust particles and potential splashes of solutions containing the compound. A face shield offers a broader range of protection for the entire face.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2][3][4] - Lab Coat: A standard or chemical-resistant lab coat, fully buttoned.[1] - Footwear: Fully enclosed shoes made of a chemical-resistant material.[1] | Nitrile gloves provide good resistance to a variety of chemicals.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.[1] A lab coat and proper footwear protect the skin from accidental contact.[1] |
| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.[1] All work with the solid should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][3] | The primary inhalation hazard is from airborne dust particles. Engineering controls like a fume hood are the first line of defense.[1] If a fume hood is not available or insufficient, respiratory protection is mandatory. |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures
-
Preparation and Engineering Controls:
-
Handling the Solid Compound:
-
Handling Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[3][4]
-
-
Waste Disposal:
Visual Guides
The following diagrams illustrate the key safety workflows and decision-making processes for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
